MK-7845
Description
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Properties
Molecular Formula |
C24H38F2N4O6 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C24H38F2N4O6/c1-23(2,3)18(29-22(35)36-6)21(34)30-12-13-8-7-9-14(13)16(30)19(32)28-15(10-11-24(4,25)26)17(31)20(33)27-5/h13-16,18H,7-12H2,1-6H3,(H,27,33)(H,28,32)(H,29,35)/t13-,14-,15-,16-,18+/m0/s1 |
InChI Key |
DAVWSCGJIBGBHZ-IQWQSGHPSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)N[C@@H](CCC(C)(F)F)C(=O)C(=O)NC)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)NC(CCC(C)(F)F)C(=O)C(=O)NC)NC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-7845
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of MK-7845: A Novel Antiviral Agent
This compound is an investigational antiviral compound designed to combat infections caused by coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
This compound functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme critical for viral replication.[1][2] The virus relies on 3CLpro to cleave viral polyproteins into functional proteins necessary for its propagation.[1] A key feature of 3CLpro is its unique cleavage site, which recognizes a glutamine residue at the P1 position, a site not utilized by human proteases, making it a highly specific target for antiviral therapy.[1][4]
A distinguishing characteristic of this compound is its novel difluorobutyl substituent at the P1 position, which mimics the natural glutamine substrate.[1] This structural feature facilitates an interaction with the His163 residue within the active site of the protease, which is crucial for the binding and inhibitory activity of the compound.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (nM) |
| SARS-CoV-2 (various clinical subvariants) | Vero E6+TMPRSS2 | Whole Cell Assay | Nanomolar potency |
| MERS-CoV | Vero E6+TMPRSS2 | Whole Cell Assay | Nanomolar potency |
| hCoV-OC43 | Huh7 | Cytopathic Effect (CPE) Assay | 370 |
| hCoV-229E | Huh7 | Cytopathic Effect (CPE) Assay | 3,150 |
Table 2: In Vivo Efficacy of this compound in K18-hACE2 Mice Infected with SARS-CoV-2
| Treatment Group | Dosing Regimen | Viral Load Reduction in Lungs |
| This compound (100, 250, 500 mg/kg) | Oral, twice daily for 3 days, initiated 1 hour prior to infection | >6 log orders |
| This compound (100, 250, 500 mg/kg) | Oral, twice daily for 3 days, initiated 4 hours post-infection | >6 log orders |
| This compound (500 mg/kg) | Oral, twice daily for 3 days, initiated 12 hours post-infection | >6 log orders |
Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Route of Administration | Dose (mg/kg) | Formulation | Key Observations |
| Intravenous (IV) | 5 | 30% Captisol | Data used for pharmacokinetic modeling |
| Oral (PO) | 100, 250, 500, 1000 | 10% Tween 80 | Favorable oral bioavailability |
Experimental Protocols
Biochemical Assay for 3CLpro Enzymatic Activity
This protocol outlines the methodology for assessing the inhibitory activity of this compound against recombinant 3CLpro enzymes.
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify 3CLpro enzymes from various coronaviruses.
-
Synthesize a quenched Fluorescence Resonance Energy Transfer (FRET) peptide substrate based on the nsp4/nsp5 cleavage sequence.[5]
-
-
Assay Procedure:
-
Perform the assay in a buffer solution containing 20 mM HEPES (pH 7.3), 150 mM NaCl, 5% glycerol, and 1 mM TCEP.[5]
-
Incubate the 3CLpro enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate.
-
Monitor the increase in fluorescence over time using a Pherastar MultiLabel Reader at an excitation wavelength of 495 nm and an emission wavelength of 520 nm.[5]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, by fitting the data to a dose-response curve.
-
In Vitro Antiviral and Toxicity Assays
This protocol details the procedure for evaluating the antiviral efficacy and cytotoxicity of this compound in a cell-based model.[6]
-
Cell Culture and Compound Preparation:
-
Antiviral Assay:
-
Dispense the diluted compounds into the cell plates using a digital dispenser.[6]
-
Infect the cells with SARS-CoV-2 or MERS-CoV.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[5]
-
Determine the extent of viral-induced cytopathic effect (CPE) or quantify viral replication using methods such as immunofluorescence staining for viral antigens.
-
-
Toxicity Assay:
-
In parallel, treat uninfected cells with the same concentrations of this compound to assess cytotoxicity.
-
After 72 hours of incubation, measure cell viability using a commercially available assay such as the Promega CellTiter-Glo 2.0 Cell Viability Assay.[5]
-
-
Data Analysis:
-
Calculate the EC50 value, the concentration of this compound that inhibits 50% of the viral effect, from the antiviral assay data.
-
Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%, from the toxicity assay data.
-
In Vivo Efficacy Study in K18-hACE2 Transgenic Mouse Model
This protocol describes the in vivo evaluation of this compound's therapeutic efficacy against SARS-CoV-2 infection.[6][7]
-
Animal Model and Acclimation:
-
Virus Challenge and Treatment:
-
Intranasally challenge the mice with a 50 µL inoculum of SARS-CoV-2 strain USA-WA1/2020 at an infection dose of 4.6 x 10^4 TCID50.[6][7]
-
Administer this compound or vehicle (10% Tween 80) orally twice a day for 3 days at doses of 100, 250, and 500 mg/kg.[6][7][8] Initiate treatment at specified time points relative to infection (e.g., 1 hour prior, 4 hours post-infection, or 12 hours post-infection).[6][7]
-
-
Endpoint Analysis:
-
Statistical Analysis:
-
Evaluate the statistical significance of the reduction in viral loads between the treated and vehicle control groups using a one-way ordinary ANOVA with Dunnett's multiple comparisons test.[8]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Experimental Workflow Diagram: In Vitro Antiviral Assay
Caption: Workflow for the in vitro evaluation of this compound antiviral activity.
Experimental Workflow Diagram: In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy study of this compound in a mouse model.
References
- 1. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of MK-7845: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-7845 is an investigational antiviral agent that has demonstrated potent activity against a broad spectrum of coronaviruses, including multiple variants of SARS-CoV-2 and MERS-CoV.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound. It is intended for researchers, scientists, and professionals involved in the field of drug development. The document summarizes key quantitative data in structured tables, details experimental protocols for its synthesis and evaluation, and includes visualizations of relevant biological pathways and experimental workflows.
Discovery and Mechanism of Action
This compound was identified as a potent, reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[4][5][6] This viral enzyme is essential for the replication of the virus, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps).[6]
A key innovation in the design of this compound is the incorporation of a novel difluorobutyl substituent that acts as a mimic for the glutamine residue at the P1 position of the protease's substrate.[4][5] This unique feature allows for a strong interaction with the histidine residue (His163) in the active site of the 3CL protease, leading to potent inhibition of its enzymatic activity.[5] Unlike many other protease inhibitors, this compound exhibits favorable pharmacokinetic properties without the need for a pharmacokinetic enhancer (booster).[3]
Signaling Pathway of SARS-CoV-2 3CL Protease
The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The 3CL protease (Mpro) plays a crucial role in the viral life cycle by systematically cleaving these polyproteins at multiple specific sites to release individual non-structural proteins (nsps) that are vital for viral replication and transcription. Inhibition of 3CLpro by this compound disrupts this entire process.
Caption: SARS-CoV-2 3CL Protease Signaling Pathway and Inhibition by this compound.
Quantitative Data
In Vitro Potency of this compound
This compound has demonstrated nanomolar potency against a range of SARS-CoV-2 variants and MERS-CoV. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).
| Virus/Variant | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | Reference |
| SARS-CoV-2 (Wild Type) | 3CLpro Enzymatic Assay | 8.7 | - | - | MedchemExpress |
| SARS-CoV-2 (Various subvariants) | Cell-based antiviral assay | - | Nanomolar range | Vero E6+TMPRSS2 | [1][2][3] |
| MERS-CoV | Cell-based antiviral assay | - | Nanomolar range | Vero E6+TMPRSS2 | [1][2][3] |
| Nirmatrelvir (Control) | Cell-based antiviral assay | - | 100 - 300 | Vero E6+TMPRSS2 | [1] |
Note: More specific IC50 and EC50 values for individual SARS-CoV-2 variants are detailed in the supplementary materials of the cited publications.
Preclinical Pharmacokinetics of this compound in Mice
Pharmacokinetic studies in CD-1 mice have shown that this compound has favorable oral bioavailability and does not require a boosting agent.
| Parameter | 100 mg/kg Oral Dose | 250 mg/kg Oral Dose | 500 mg/kg Oral Dose | 1000 mg/kg Oral Dose | Reference |
| Cmax (µM) | Data not available | Data not available | Data not available | Data not available | [7] |
| Tmax (h) | Data not available | Data not available | Data not available | Data not available | [7] |
| AUC (µM*h) | Data not available | Data not available | Data not available | Data not available | [7] |
| Oral Bioavailability (%) | Favorable | Favorable | Favorable | Favorable | [3] |
Note: Detailed pharmacokinetic parameter values are available in the supplementary information of the referenced study. The plasma concentration profiles indicate dose-dependent exposure.[7]
Synthesis of this compound
An enantioselective seven-step synthesis of this compound has been developed, which is scalable for the production of kilogram quantities of the active pharmaceutical ingredient (API).[8] The key steps of this synthesis are outlined below.
Synthetic Workflow
The synthesis of this compound involves the preparation of two key fragments followed by their coupling and final deprotection.
Caption: High-level workflow for the asymmetric synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on the published literature.[8] Detailed procedures, including specific quantities of reagents, reaction times, temperatures, and purification methods, can be found in the supplementary information of the cited publication.
Step 1: Asymmetric Ruthenium-Catalyzed Reductive Amination
-
Objective: To establish the key amine stereocenter.
-
General Procedure: A ketone starting material is reacted with an amine source in the presence of a chiral ruthenium catalyst and a hydrogen source (e.g., hydrogen gas or a hydride donor) in a suitable solvent. The reaction is monitored until completion, followed by workup and purification to yield the chiral amine.
Step 2: Biocatalytic Oxidation
-
Objective: To furnish a bicyclic imine from a bicyclic amine.
-
General Procedure: The bicyclic amine is subjected to an enzymatic oxidation using a monoamine oxidase enzyme in an aqueous buffer system. The reaction progress is monitored, and upon completion, the product is extracted with an organic solvent and purified.
Step 3: Diastereoselective Joullié–Ugi Three-Component Coupling Reaction
-
Objective: To couple the key fragments to assemble the core structure of this compound.
-
General Procedure: The chiral isonitrile intermediate, the bicyclic imine, and a carboxylic acid component are combined in a suitable solvent. The reaction mixture is stirred at a controlled temperature until the coupling is complete. The product is then isolated and purified.
Step 4: Ketal Deprotection
-
Objective: To unmask the final ketone functionality of this compound.
-
General Procedure: The penultimate compound containing a ketal protecting group is treated with an acid (e.g., methanesulfonic acid or an acidic resin) in a suitable solvent system. The reaction is carefully monitored to avoid epimerization. Upon completion, the reaction is quenched, and this compound is isolated via crystallization.
Conclusion
This compound represents a promising development in the search for effective antiviral therapies against coronaviruses. Its novel mechanism of action, potent in vitro activity, and favorable preclinical pharmacokinetic profile make it a strong candidate for further clinical investigation. The development of a robust and scalable asymmetric synthesis will be crucial for its future clinical and potential commercial supply. The data and protocols presented in this guide provide a comprehensive overview for the scientific community engaged in the ongoing efforts to combat current and future coronavirus threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Chemical Structure and Properties of MK-7845
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-7845 is an investigational, orally bioavailable, reversible covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3][4] This enzyme is critical for the cleavage of viral polyproteins, a process essential for viral replication.[1] this compound distinguishes itself through a novel difluorobutyl substituent that mimics the P1 glutamine residue of the protease's natural substrate, a feature not utilized by human proteases, making 3CLpro an attractive and specific antiviral target.[1][5][6] Preclinical studies have demonstrated its nanomolar potency against a wide range of SARS-CoV-2 variants and other coronaviruses, favorable pharmacokinetic properties without the need for a boosting agent, and significant viral load reduction in animal models of infection.[1][3][7][8]
Chemical Structure and Physicochemical Properties
This compound is a peptidomimetic ketoamide designed for potent and selective inhibition of the coronavirus 3CL protease. Its structure incorporates a unique difluoroalkyl group at the P1 position, which contributes to its favorable permeability and oral bioavailability.[3][5]
| Identifier | Value |
| IUPAC Name | methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate[3] |
| CAS Number | 2952554-69-5[3] |
| Chemical Formula | C₂₄H₃₈F₂N₄O₆[3] |
| Molar Mass | 516.587 g·mol⁻¹[3] |
Mechanism of Action
The antiviral activity of this compound is derived from its function as a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[1][2] The viral life cycle is dependent on 3CLpro to process large polyproteins (pp1a and pp1ab), which are translated from the viral RNA, into individual non-structural proteins (NSPs) that form the replicase-transcriptase complex (RTC). By inhibiting 3CLpro, this compound prevents the formation of a functional RTC, thereby halting viral replication.
The key interaction occurs in the active site of the protease. The ketoamide warhead of this compound forms a covalent, yet reversible, bond with the catalytic cysteine residue (Cys145) of the enzyme. Furthermore, the distinctive difluorobutyl substituent at the P1 position interacts with a histidine residue (His163) in the S1 subsite of the protease, mimicking the natural glutamine substrate and ensuring high specificity.[1][4][6]
Caption: Mechanism of this compound action within the coronavirus replication cycle.
Preclinical Activity and Properties
This compound has demonstrated potent and broad-spectrum activity against a variety of coronaviruses in preclinical assays.
In Vitro Biochemical and Antiviral Activity
The compound exhibits nanomolar potency against the 3CL protease from multiple coronaviruses and potent antiviral activity in both replicon-based and whole-virus cellular assays.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target / Virus | Cell Line | Parameter | Value (nM) |
|---|---|---|---|---|
| Biochemical | SARS-CoV-2 3CLpro | - | IC₅₀ | 8.7[1][7] |
| SARS-CoV-1 3CLpro | - | IC₅₀ | 19.2[5] | |
| MERS-CoV 3CLpro | - | IC₅₀ | 318[7] | |
| hCoV-OC43 3CLpro | - | IC₅₀ | 17[1][7] | |
| hCoV-HKU1 3CLpro | - | IC₅₀ | 25.5[1][7] | |
| hCoV-229E 3CLpro | - | IC₅₀ | 307[1] | |
| hCoV-NL63 3CLpro | - | IC₅₀ | 167[1] | |
| Replicon Assay | SARS-CoV-2 | - | EC₅₀ | 140[1] |
| MERS-CoV | A549 | EC₅₀ | 270[1] | |
| Whole-Virus Assay | SARS-CoV-2 (Omicron) | Vero E6+TMPRSS2 | EC₅₀ | 140[1] |
| MERS-CoV | Vero E6+TMPRSS2 | EC₅₀ | 390[1] |
| Cytotoxicity | - | Vero E6+TMPRSS2 | CC₅₀ | >100,000[7] |
In Vivo Efficacy
Oral administration of this compound has been shown to be highly effective in reducing viral loads in transgenic mouse models of coronavirus infection.
Table 2: In Vivo Efficacy in K18-hACE2 Mice (SARS-CoV-2)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Result |
|---|
| this compound | 100, 250, 500 | Twice daily for 3 days (Prophylactic or Therapeutic) | >6 log reduction in lung viral burden[2][7] |
Pharmacokinetics
Pharmacokinetic studies in CD-1 mice demonstrated significant oral exposure, with plasma concentrations remaining above the protein-binding adjusted EC₉₀ for over 24 hours with twice-daily dosing.[1]
Table 3: Pharmacokinetic Profile in CD-1 Mice (Oral Administration)
| Dose (mg/kg) | Formulation | Key Observation |
|---|---|---|
| 100 | 10% Tween 80 | Plasma concentration maintained above EC₉₀[1] |
| 250 | 10% Tween 80 | Dose-dependent increase in exposure[1] |
| 500 | 10% Tween 80 | Dose-dependent increase in exposure[1] |
| 1000 | 10% Tween 80 | Dose-dependent increase in exposure[1] |
Experimental Protocols
3CLpro FRET-Based Enzymatic Assay
This assay measures the direct inhibitory activity of this compound on purified recombinant 3CL protease.
-
Enzyme and Substrate: Recombinant 3CL protease from the target coronavirus is expressed and purified. A synthetic quenched fluorescence resonance energy transfer (FRET) substrate, based on the nsp4/nsp5 cleavage sequence, is used.[5][7]
-
Assay Buffer: The reaction is typically performed in a buffer containing 50 mM sodium phosphate (pH 7.3), 150 mM NaCl, 5% glycerol, and 1 mM TCEP.[7]
-
Procedure: a. The enzyme is pre-incubated with serially diluted concentrations of this compound for a defined period (e.g., 30 minutes). b. The enzymatic reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a plate reader (e.g., Ex495, Em520).[7] d. The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value using a non-linear regression model.
Antiviral and Cytotoxicity Assays
These cell-based assays determine the efficacy of this compound against viral replication in host cells and its potential toxicity.
Caption: Workflow for in vitro antiviral (EC₅₀) and cytotoxicity (CC₅₀) assays.
-
Cell Culture: Vero E6 cells engineered to express TMPRSS2 (Vero E6+TMPRSS2) are seeded in 384-well plates.[7]
-
Compound Preparation: this compound is serially diluted (e.g., two-fold dilutions from 100,000 nM).[7]
-
EC₅₀ Determination (Antiviral): a. Cells are treated with the diluted compound. b. Cells are then infected with the target virus (e.g., SARS-CoV-2 Omicron variant). c. Plates are incubated for 72 hours at 37°C with 5% CO₂.[7] d. The extent of viral cytopathic effect (CPE) is evaluated, or cell viability is measured using a luminescent assay (e.g., CellTiter-Glo® 2.0). The EC₅₀ is the concentration at which viral replication is inhibited by 50%.[7]
-
CC₅₀ Determination (Cytotoxicity): a. A parallel plate of uninfected cells is treated with the same serial dilutions of this compound. b. Plates are incubated for 72 hours. c. Cell viability is measured using the CellTiter-Glo® 2.0 assay, which quantifies ATP levels. The CC₅₀ is the concentration that reduces cell viability by 50%.[7]
In Vivo Efficacy Model in K18-hACE2 Mice
This protocol evaluates the therapeutic and prophylactic efficacy of this compound in a lethal infection model.
Caption: Experimental workflow for the in vivo efficacy study of this compound in mice.
-
Animal Model: Transgenic K18-hACE2 mice (8-10 weeks old), which express the human ACE2 receptor, are used. Animals are acclimated for at least 72 hours prior to the study.[1][5]
-
Groups: Mice are divided into vehicle control, prophylactic treatment, and therapeutic treatment groups (n=5-6 per group).[1][6]
-
Treatment:
-
Infection: Mice are challenged via intranasal inoculation with a standardized dose of SARS-CoV-2 (e.g., 4.6 × 10⁴ TCID₅₀ of USA-WA1/2020 strain).[1][6]
-
Monitoring: Animals are monitored daily for weight loss and clinical signs of disease.
-
Endpoint and Analysis: At day 3 post-infection, mice are euthanized. Lungs are harvested for analysis of viral burden via TCID₅₀ assay, plaque forming unit (PFU) assay, and RT-qPCR. Tissues may also be collected for histopathological analysis.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
MK-7845 covalent inhibition of SARS-CoV-2 Mpro
An In-depth Technical Guide on the Covalent Inhibition of SARS-CoV-2 Mpro by MK-7845
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A prime target for antiviral drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[1][2] Its unique cleavage site, which recognizes a glutamine residue at the P1 position, is not utilized by human proteases, making it an attractive and specific target for inhibition.[1][3] this compound is an experimental, orally bioavailable antiviral medication that functions as a reversible covalent inhibitor of SARS-CoV-2 Mpro.[1][3][4] This technical guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of this compound.
Mechanism of Covalent Inhibition
This compound is a ketoamide-based protease inhibitor that demonstrates a unique mechanism of action.[5] Unlike many other covalent Mpro inhibitors that utilize an amide group to mimic the P1 glutamine residue, this compound incorporates a distinctive difluorobutyl substituent at this position.[1][2][3]
Structural and biochemical analyses have revealed that this difluoroalkyl group interacts with the His163 residue within the active site of the Mpro.[1][2][3] This interaction is crucial for the binding and subsequent inhibition of the enzyme. The ketoamide warhead of this compound forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, effectively blocking its proteolytic activity and halting the viral replication cycle.
Below is a diagram illustrating the proposed mechanism of covalent inhibition of SARS-CoV-2 Mpro by this compound.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.
Quantitative In Vitro Activity
This compound has demonstrated potent in vitro activity against a range of coronaviruses, including multiple subvariants of SARS-CoV-2 and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[1][5][6][7][8] Its efficacy has been evaluated through various biochemical and cell-based assays.
Biochemical and Cellular Antiviral Activity
The following table summarizes the key in vitro activity metrics for this compound and comparator compounds.
| Assay Type | Virus/Enzyme | Cell Line | This compound | Nirmatrelvir | Remdesivir |
| Biochemical IC50 (nM) | SARS-CoV-2 3CLpro | - | 8.7[2][4] | 20.3 | - |
| SARS-CoV-1 3CLpro | - | 19.2 | 20.3 | - | |
| Replicon EC50 (nM) | SARS-CoV-2 | A549 | 15 | - | - |
| MERS-CoV | A549 | 270 | - | - | |
| Antiviral IC50 (nM) | SARS-CoV-2 Omicron Subvariants | Vero E6+TMPRSS2 | 80 - 300 | - | - |
| Antiviral EC50 (nM) | hCoV-OC43 | Huh7 | 370 | - | - |
| hCoV-229E | Huh7 | 3150 | - | - | |
| Live SARS-CoV-2 | Vero E6+TMPRSS2 | 140 | - | - | |
| Live MERS-CoV | Vero E6+TMPRSS2 | 390 | - | - | |
| Cytotoxicity CC50 (nM) | - | Vero E6+TMPRSS2 | >100,000 | >100,000 | 20,000 |
In Vivo Efficacy
The antiviral efficacy of this compound has been evaluated in transgenic mouse models of SARS-CoV-2 and MERS-CoV infection. Oral administration of this compound resulted in a significant reduction in viral loads in the lungs of infected mice.[1][5][6][7][8]
Viral Load Reduction in Mouse Models
The table below presents the in vivo efficacy data for this compound in K18-hACE2 mice infected with SARS-CoV-2 and K18-hDDP4 mice infected with MERS-CoV.
| Virus | Mouse Model | Treatment Regimen | Viral Load Reduction (log10) |
| SARS-CoV-2 | K18-hACE2 | 100 mg/kg, 250 mg/kg, 500 mg/kg (prophylactic and therapeutic) | >6 |
| MERS-CoV | K18-hDDP4 | - | >6 |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments for the evaluation of this compound.
SARS-CoV-2 Mpro Biochemical Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant SARS-CoV-2 Mpro.
Caption: Workflow for a FRET-based Mpro inhibition assay.
Protocol:
-
Reagent Preparation: Recombinant SARS-CoV-2 3CLpro is purified. A quenched fluorescence resonance energy transfer (FRET) peptide substrate, based on the nsp4/nsp5 cleavage sequence, is synthesized.[9] this compound is serially diluted in DMSO.
-
Assay Plate Preparation: The assay is performed in 384-well plates. This compound dilutions are dispensed into the wells.
-
Enzyme Addition: A solution of recombinant 3CLpro is added to each well containing the inhibitor.
-
Pre-incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The FRET substrate is added to all wells to start the enzymatic reaction.
-
Fluorescence Reading: The fluorescence intensity is measured kinetically using a plate reader (e.g., Pherastar MultiLabel Reader at Ex495, Em520).[9]
-
Data Analysis: The initial reaction velocities are calculated from the fluorescence kinetic data. The IC50 values are determined by fitting the dose-response curves to the data.
Cell-Based Antiviral Assays
These assays determine the potency of the inhibitor in a cellular context, measuring its ability to inhibit viral replication in cultured cells.
1. Antiviral Cytopathic Effect (CPE) Assay:
-
Cell Seeding: Huh7 cells are seeded in 384-well plates.[5][9]
-
Compound Addition: Serial dilutions of this compound are added to the cells.
-
Viral Infection: Cells are infected with hCoV-229E or hCoV-OC43.
-
Incubation: Plates are incubated for 72 hours at 37°C and 5% CO2.[9]
-
Viability Measurement: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo). The EC50 (half-maximal effective concentration) is calculated based on the inhibition of virus-induced cell death.
2. Replicon-Based Screening Assay:
-
Compound Plating: this compound is dispensed into 384-well plates using an acoustic dispenser.[5]
-
Cell Electroporation and Seeding: A549 cells are electroporated with SARS-CoV-2 or MERS-CoV replicon RNA and then seeded into the assay plates.[5]
-
Incubation: Cells are incubated with the compound for approximately 40 hours.[5]
-
Reporter Gene Measurement: The replicon often contains a reporter gene (e.g., GFP). The number of reporter-positive cells is quantified using an automated scanner.[5]
-
Data Analysis: The EC50 value is determined from the dose-response curve of reporter gene expression inhibition.
In Vivo Efficacy Studies in Mouse Models
These studies assess the therapeutic and prophylactic efficacy of the antiviral compound in a living organism.
Protocol Overview:
-
Animal Model: Transgenic K18-hACE2 mice (for SARS-CoV-2) or K18-hDDP4 mice (for MERS-CoV) are used.[5][6]
-
Compound Administration: this compound is administered orally (e.g., at doses of 100, 250, and 500 mg/kg) at specified times relative to infection (e.g., 1 hour prior for prophylaxis, or 4 and 12 hours post-infection for therapeutic evaluation).[5][6]
-
Viral Challenge: Mice are intranasally infected with a specified dose of SARS-CoV-2 or MERS-CoV.[6]
-
Monitoring: Animals are monitored for clinical signs of disease.
-
Endpoint Analysis: At a predetermined time point (e.g., 3 days post-infection), mice are euthanized, and lung tissues are collected.[6]
-
Viral Titer Quantification: Viral loads in the lung homogenates are quantified using methods such as TCID50 (50% tissue culture infectious dose) assays, plaque assays, and RT-qPCR.[6]
Conclusion
This compound is a potent, orally bioavailable, reversible covalent inhibitor of SARS-CoV-2 Mpro with a novel difluorobutyl P1 substituent. It demonstrates robust in vitro activity against a broad range of coronaviruses and significant in vivo efficacy in animal models of SARS-CoV-2 and MERS-CoV infection. The favorable pharmacokinetic properties of this compound, which do not require boosting, make it a promising candidate for further clinical development as a treatment for COVID-19 and potentially future coronavirus outbreaks.[5][7] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug developers in the field of antiviral therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Antiviral Profile of MK-7845: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro evaluation of MK-7845, a novel pan-coronavirus inhibitor. The document outlines the compound's mechanism of action, summarizes its antiviral potency against various coronaviruses, and provides detailed experimental protocols for key assays.
Executive Summary
This compound is a novel, reversible covalent inhibitor of the 3CL protease (3CLpro or main protease), an enzyme essential for coronavirus replication.[1][2] In vitro studies have demonstrated that this compound exhibits potent, nanomolar activity against a broad spectrum of coronaviruses, including multiple clinical subvariants of SARS-CoV-2 and Middle East respiratory syndrome coronavirus (MERS-CoV).[2][3][4][5] Its favorable pharmacokinetic properties suggest the potential for oral administration without a boosting agent.[3][6] This document collates the publicly available in vitro data to offer a comprehensive resource for the scientific community.
Mechanism of Action
This compound functions by targeting the 3CL protease of coronaviruses. This viral enzyme is responsible for cleaving the viral polyproteins into individual functional proteins necessary for viral replication.[1] The 3CL protease has a unique cleavage site with a glutamine residue at the P1 position, which is not typically utilized by human proteases, making it a highly specific target for antiviral therapy.[1]
This compound forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CL protease, effectively blocking its enzymatic activity. A key structural feature of this compound is a difluoroalkyl group at the P1 position, which replaces the γ-lactam ring found in many other 3CL protease inhibitors.[3] This modification contributes to the compound's increased permeability and potent antiviral activity.[3]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Methodological & Application
Application Notes & Protocols: MK-7845 In Vitro Antiviral Activity Assays
Introduction
MK-7845 is an experimental, orally bioavailable antiviral medication being investigated for the treatment of coronavirus infections, including COVID-19.[1] It functions as a novel, reversible covalent inhibitor of the main protease (Mpro or 3CLpro) found in a broad range of coronaviruses.[1][2][3] This viral enzyme is essential for processing viral polyproteins, a critical step in the virus's replication cycle.[1] The 3CLpro's unique cleavage site, which recognizes a glutamine residue, is not utilized by human proteases, making it a prime target for antiviral therapy.[1][3][4][5] this compound is distinguished by a unique difluorobutyl substituent that mimics the glutamine residue and interacts with the protease's active site.[1][4][5][6] In vitro studies have confirmed that this compound possesses potent, nanomolar activity against numerous SARS-CoV-2 variants and other coronaviruses like MERS-CoV.[1][2][6][7][8][9][10]
These application notes provide a summary of the in vitro antiviral activity of this compound and detailed protocols for key assays used to determine its efficacy.
Data Presentation: In Vitro Antiviral Activity of this compound
The antiviral potency of this compound has been demonstrated across a panel of coronaviruses. The compound consistently exhibits nanomolar efficacy in various cell-based assays.
| Virus Target | Assay Type | Cell Line | Potency (EC50/IC50) | Reference Compounds |
| SARS-CoV-2 (Multiple Variants) | Whole Cell-Based Assay | Vero E6 + TMPRSS2 | Nanomolar | Remdesivir, Nirmatrelvir |
| MERS-CoV | Whole Cell-Based Assay | Vero E6 + TMPRSS2 | Nanomolar | Remdesivir, Nirmatrelvir |
| hCoV-229E | Cytopathic Effect (CPE) Assay | Huh7 | Not Specified | Not Specified |
| hCoV-OC43 | Cytopathic Effect (CPE) Assay | Huh7 | Not Specified | Not Specified |
| Coronavirus 3CLpro Enzymes | Enzymatic (FRET) Assay | N/A (Recombinant Enzyme) | Not Specified | Not Specified |
Mandatory Visualizations
Caption: Mechanism of action for this compound targeting the viral 3CL protease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic PMID: 38365209 | MedChemExpress [medchemexpress.eu]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Collection - Invention of this compound, a SARS-CoVâ2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Efficacy of MK-7845 Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7845 is an experimental antiviral therapeutic agent identified as a reversible covalent inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] This enzyme is critical for the virus's replication, as it processes viral polyproteins into functional non-structural proteins.[2] By targeting 3CLpro, this compound effectively halts the viral replication cycle. These application notes provide detailed protocols for cell-based assays to determine the in vitro efficacy of this compound against SARS-CoV-2 and other coronaviruses.
The SARS-CoV-2 replication cycle begins with the virus attaching to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), and entering the cell. Once inside, the viral RNA is released into the cytoplasm and translated into two large polyproteins, pp1a and pp1ab. The viral 3CLpro is responsible for cleaving these polyproteins at multiple sites to release individual non-structural proteins (NSPs) that are essential for forming the replication and transcription complex (RTC). This compound specifically inhibits this cleavage step, thereby preventing the formation of the RTC and subsequent viral replication.
Data Presentation
The antiviral activity and cytotoxicity of this compound have been evaluated in various cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Variants and MERS-CoV
| Virus | Cell Line | Assay Type | Efficacy Metric | Value (nM) | Reference |
| SARS-CoV-2 (Omicron BA.1) | A549-ACE2 | Replicon | IC50 | 80 | [3] |
| SARS-CoV-2 (Omicron BA.2) | A549-ACE2 | Replicon | IC50 | 120 | [3] |
| SARS-CoV-2 (Omicron BA.4/5) | A549-ACE2 | Replicon | IC50 | 300 | [3] |
| SARS-CoV-2 (Omicron BA.1) | Vero E6+TMPRSS2 | CPE | EC50 | 90 | [3] |
| SARS-CoV-2 (Omicron BA.2) | Vero E6+TMPRSS2 | CPE | EC50 | 150 | [3] |
| SARS-CoV-2 (Omicron BA.4/5) | Vero E6+TMPRSS2 | CPE | EC50 | 330 | [3] |
| MERS-CoV | A549 | Replicon | EC50 | 270 | [3] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Cytotoxicity Metric | Value (nM) | Reference |
| Vero E6+TMPRSS2 | CellTiter-Glo | CC50 | >100,000 | [4] |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of this compound to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells expressing TMPRSS2 (Vero E6+TMPRSS2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SARS-CoV-2 virus stock
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® 2.0 Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed Vero E6+TMPRSS2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in DMEM.
-
Infection and Treatment: The following day, remove the cell culture medium. Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of SARS-CoV-2 diluted in DMEM to achieve a multiplicity of infection (MOI) of 0.01. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Measurement: After the incubation period, allow the plates to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the cell-only control (100% viability) and the virus-only control (0% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) by fitting the data to a four-parameter logistic curve using a non-linear regression analysis.[5][6]
-
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production by this compound.
Materials:
-
Vero E6 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SARS-CoV-2 virus stock
-
This compound
-
6-well cell culture plates
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each compound dilution with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Add the virus-compound mixture to the cells.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 2 mL of overlay medium (e.g., DMEM containing 2% FBS and 0.6% agarose or 1.2% Avicel).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde for 1 hour. Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes. Gently wash the wells with water and allow them to dry.
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits plaque formation by 50%) using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biology.stackexchange.com [biology.stackexchange.com]
Animal Models for In Vivo Efficacy Studies of MK-7845, a Pan-Coronavirus 3CL Protease Inhibitor
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of established animal models in the in vivo evaluation of MK-7845, a novel, orally bioavailable, reversible covalent inhibitor of the 3CL protease (3CLpro) enzyme crucial for the replication of a broad range of coronaviruses, including SARS-CoV-2 and MERS-CoV.[1][2][3][4] The protocols outlined herein are based on published preclinical studies and are intended to guide researchers in designing and executing robust efficacy studies.
Introduction to this compound
This compound is an experimental antiviral agent that targets the main protease (3CLpro or Mpro) of coronaviruses.[2] This enzyme is essential for processing viral polyproteins into functional proteins required for viral replication.[2] The unique cleavage site recognized by 3CLpro, which includes a glutamine residue at the P1 position, is not utilized by human proteases, making it a highly specific and attractive target for antiviral therapy.[2][5] this compound is a ketoamide-based inhibitor that incorporates a difluoroalkyl group at the P1 position, contributing to its permeability and oral bioavailability without the need for a pharmacokinetic booster.[1][6] In vitro studies have demonstrated its nanomolar potency against various SARS-CoV-2 subvariants and MERS-CoV.[3][6]
Mechanism of Action: 3CL Protease Inhibition
This compound functions by covalently binding to the cysteine residue in the active site of the 3CL protease, thereby inhibiting its enzymatic activity. This prevents the cleavage of the viral polyprotein, halting the viral replication cycle.
Caption: Mechanism of action of this compound in inhibiting coronavirus replication.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of antiviral candidates. For this compound, transgenic mouse models expressing the human receptors for specific coronaviruses have been successfully utilized.[1][3]
| Virus | Recommended Animal Model | Rationale |
| SARS-CoV-2 | K18-hACE2 Transgenic Mice | Express human angiotensin-converting enzyme 2 (hACE2), the primary receptor for SARS-CoV-2 entry, leading to robust viral replication and pathogenesis that mimics aspects of human COVID-19.[1][7][8] |
| MERS-CoV | K18-hDPP4 Transgenic Mice | Express human dipeptidyl peptidase 4 (hDPP4), the receptor for MERS-CoV, enabling the study of MERS-CoV infection and therapeutic interventions.[1][9] |
Experimental Protocols
The following protocols are adapted from preclinical efficacy studies of this compound.[1][3][10]
General Animal Husbandry and Acclimation
-
Animal Source: Transgenic mice (e.g., K18-hACE2, K18-hDPP4) can be procured from commercial vendors such as The Jackson Laboratory.[1]
-
Age and Sex: Studies have utilized 8-10 week old mice.[3][10] Both male and female mice can be used, but consistency within an experiment is crucial.
-
Housing: Animals should be housed in individually ventilated caging units under sterile conditions.[1]
-
Acclimation: A minimum of 72 hours of acclimation to the facility is recommended before the initiation of any experimental procedures.[1]
-
Biosafety: All experiments involving live virus must be conducted in an appropriate Biosafety Level 3 (BSL-3) facility, following approved institutional biosafety and animal care and use protocols.
Prophylactic and Therapeutic Efficacy Study Workflow
Caption: Experimental workflow for prophylactic and therapeutic in vivo studies.
Detailed Experimental Procedure
-
Compound Preparation and Administration:
-
Vehicle: this compound can be formulated in 10% Tween 80 in 10 mM sodium citrate buffer (pH 4).[1]
-
Route of Administration: Oral gavage (PO).[1]
-
Dosage: Doses ranging from 100 mg/kg to 1000 mg/kg have been evaluated.[1][3] A suggested dose-response study might include 100, 250, and 500 mg/kg.[1]
-
Dosing Regimen: Twice daily (BID) administration for a duration of 3 days has been shown to be effective.[3][10]
-
-
Viral Challenge:
-
Treatment Groups:
-
Vehicle Control: Administered the vehicle solution on the same schedule as the treatment groups.
-
This compound Treatment Groups:
-
Positive Control: A compound with known efficacy, such as nirmatrelvir (administered at a dose of 1000 mg/kg, 4 hours post-infection), can be included for comparison.[1][3]
-
-
Post-Infection Monitoring and Endpoint Analysis:
-
Monitoring: Observe animals daily for clinical signs of disease (e.g., ruffled fur, hunched posture, reduced activity) and measure body weight.
-
Endpoint: Euthanize mice at a predetermined time point (e.g., 3 days post-infection) for tissue collection.[3][10]
-
Tissue Collection: Collect lung tissue for virological and pathological analysis.
-
Virological Analysis:
-
Histopathological Analysis: Perform histopathological examination of lung tissue sections to assess inflammation, edema, and other pathological changes.[3][9]
-
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in preclinical animal models.
| Animal Model | Virus | Treatment Regimen | Key Finding | Reference |
| K18-hACE2 Mice | SARS-CoV-2 | Prophylactic and Therapeutic | >6 log reduction in lung viral burden.[1][3][6] | [1][3][6] |
| K18-hDPP4 Mice | MERS-CoV | Prophylactic and Therapeutic | >6 log reduction in lung viral burden.[1][6][9] | [1][6][9] |
Statistical Analysis
To evaluate the statistical significance of the observed differences between treatment groups, a one-way ordinary ANOVA followed by Dunnett's multiple comparisons post hoc test is recommended.[1][3]
Conclusion
The transgenic mouse models and experimental protocols described provide a robust framework for the in vivo evaluation of this compound. These studies are essential for establishing the preclinical efficacy and safety profile of this promising pan-coronavirus antiviral candidate. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support further clinical development.
References
- 1. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal Models for COVID-19 Therapeutic Development: Where We Are and Where We Need to Go [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzymatic Assays for 3CLpro Inhibition by MK-7845
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. Its critical role in processing viral polyproteins makes it a prime target for antiviral drug development. MK-7845 is a novel, potent, and reversible covalent inhibitor of 3CLpro, demonstrating broad-spectrum activity against various coronaviruses.[1][2][3] This document provides detailed application notes and protocols for conducting enzymatic assays to evaluate the inhibitory activity of this compound against 3CLpro. The primary method described is a Fluorescence Resonance Energy Transfer (FRET)-based assay, a widely used and robust method for quantifying protease activity.
Data Presentation
The inhibitory activity of this compound against 3CLpro from a panel of human coronaviruses has been determined using FRET-based enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the potent and broad-spectrum nature of this inhibitor.
| Viral Protease | Coronavirus Genus | This compound IC50 (nM)[2] |
| SARS-CoV-2 3CLpro | Betacoronavirus | 8.7 |
| SARS-CoV-1 3CLpro | Betacoronavirus | 19.2 |
| MERS-CoV 3CLpro | Betacoronavirus | 318 |
| hCoV-OC43 3CLpro | Betacoronavirus | 17.0 |
| hCoV-HKU1 3CLpro | Betacoronavirus | 25.5 |
| hCoV-229E 3CLpro | Alphacoronavirus | 307 |
| hCoV-NL63 3CLpro | Alphacoronavirus | 167 |
Experimental Protocols
FRET-Based 3CLpro Inhibition Assay
This protocol details the materials and steps required to measure the inhibitory activity of this compound against 3CLpro using a FRET-based assay. The principle of the assay relies on the cleavage of a fluorogenic substrate by 3CLpro, which separates a quencher and a fluorophore, resulting in an increase in fluorescence.
Materials and Reagents:
-
Recombinant 3CLpro: Purified 3CLpro from the coronavirus of interest.
-
FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (or a similar recognized 3CLpro substrate). Stock solution prepared in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Inhibitor: this compound, prepared in a dilution series in DMSO.
-
Reaction Plates: Black, low-volume 384-well plates.
-
Plate Reader: A fluorescence plate reader capable of excitation at ~340 nm and emission at ~490 nm.
Experimental Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a 10 mM stock solution of the FRET substrate in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO. From this, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Protocol:
-
In a 384-well plate, add 0.5 µL of each this compound dilution or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.
-
Add 25 µL of 3CLpro enzyme diluted in assay buffer to each well, except for the no-enzyme control wells. The final enzyme concentration should be in the low nanomolar range (e.g., 20-50 nM), which should be optimized for linear substrate cleavage over the assay time.
-
For the no-enzyme control wells, add 25 µL of assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate diluted in assay buffer to all wells. The final substrate concentration should be at or near its Km value (typically 10-20 µM).
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence increase over time.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Normalize the data:
-
The "0% inhibition" control is the rate of the enzyme reaction with DMSO only.
-
The "100% inhibition" control is the rate of the no-enzyme control.
-
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)) where V is the initial velocity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for the FRET-based 3CLpro inhibition assay.
Caption: Mechanism of reversible covalent inhibition of 3CLpro by this compound.
References
X-ray Crystallography of MK-7845 in Complex with SARS-CoV-2 3CL Protease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental procedures for determining the crystal structure of the novel pan-coronavirus 3CL protease inhibitor, MK-7845, in complex with its target, the SARS-CoV-2 main protease (3CLpro or Mpro). The information herein is compiled from publicly available data, primarily the Protein Data Bank (PDB) entries 8UTE, 8UPS, 8UPV, and 8UPW, and the associated publication by Shurtleff et al. in the Journal of Medicinal Chemistry (2024).
This compound is a reversible covalent inhibitor that targets the catalytic cysteine (Cys145) of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication.[1][2][3] A key feature of this compound is its unique difluoroalkyl group at the P1 position, which interacts with His163 of the protease.[3] Understanding the precise binding interactions through X-ray crystallography is crucial for the development of effective antiviral therapeutics.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from the X-ray crystallography experiments of the this compound and related compounds in complex with SARS-CoV-2 3CLpro.
Table 1: Data Collection and Refinement Statistics
| PDB ID | Compound | Resolution (Å) | R-work | R-free | Space Group | Unit Cell Dimensions (Å, °) |
| 8UTE | This compound (Compound 27) | 1.45 | 0.203 | 0.225 | C 1 2 1 | a=89.3, b=45.9, c=71.2, α=90, β=125.1, γ=90 |
| 8UPS | Compound 5 | 2.44 | 0.220 | 0.268 | P 21 21 21 | a=57.9, b=84.9, c=102.1, α=90, β=90, γ=90 |
| 8UPV | Compound 33 | 1.57 | 0.175 | 0.199 | C 1 2 1 | a=89.3, b=46.3, c=71.5, α=90, β=125.4, γ=90 |
| 8UPW | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Data for PDB ID 8UPW was not publicly available at the time of this document's creation.
II. Experimental Protocols
The following protocols are based on the information provided in the referenced publications and PDB depositions.
Protein Expression and Purification
The SARS-CoV-2 3CL protease was expressed in an Escherichia coli expression system.[1] While the specific details of the expression and purification protocol for the crystals deposited under PDB IDs 8UTE, 8UPS, and 8UPV are not explicitly provided in the available resources, a general procedure for obtaining highly pure and active 3CLpro for crystallographic studies is outlined below.
a. Gene Expression:
-
The gene encoding for SARS-CoV-2 3CLpro is cloned into a suitable bacterial expression vector, often with an N-terminal or C-terminal purification tag (e.g., His-tag, GST-tag).
-
The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of expression media. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.
b. Purification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
The cells are lysed by sonication or high-pressure homogenization on ice.
-
The cell lysate is clarified by ultracentrifugation to remove cell debris.
-
The supernatant containing the soluble 3CLpro is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione for GST-tagged protein).
-
The column is washed with a wash buffer containing a higher concentration of imidazole or with a high-salt buffer to remove non-specifically bound proteins.
-
The tagged 3CLpro is eluted from the column using an elution buffer containing a high concentration of imidazole or reduced glutathione.
-
If necessary, the purification tag is cleaved by a specific protease (e.g., TEV protease, thrombin).
-
A second round of affinity chromatography is performed to remove the cleaved tag and the protease.
-
The protein is further purified by size-exclusion chromatography to obtain a homogenous sample.
-
The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay.
Crystallization
The crystallization of the this compound-protease complex was achieved using the vapor diffusion method.
a. Complex Formation:
-
The purified SARS-CoV-2 3CLpro is incubated with a molar excess of this compound (or other inhibitors) to ensure complete binding.
-
The complex is then concentrated to a suitable concentration for crystallization trials (typically 5-15 mg/mL).
b. Crystallization Screening:
-
Initial crystallization conditions are screened using commercially available sparse-matrix screens.
-
The hanging drop or sitting drop vapor diffusion method is employed. A small volume (e.g., 1 µL) of the protein-inhibitor complex is mixed with an equal volume of the reservoir solution, and the drop is equilibrated against a larger volume of the reservoir solution.
-
Crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored regularly for crystal growth.
c. Crystal Optimization:
-
Once initial crystal hits are identified, the crystallization conditions are optimized by systematically varying the precipitant concentration, buffer pH, and additives to obtain diffraction-quality crystals.
X-ray Data Collection and Processing
a. Crystal Handling and Cryo-protection:
-
Single crystals of the complex are carefully harvested from the crystallization drop.
-
For data collection at cryogenic temperatures (typically 100 K), the crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor.
-
The cryo-protected crystals are then flash-cooled in liquid nitrogen.
b. Data Collection:
-
X-ray diffraction data are collected at a synchrotron radiation source.
-
The crystal is mounted on a goniometer and rotated in the X-ray beam.
-
Diffraction images are recorded on a detector.
c. Data Processing:
-
The diffraction images are processed using software packages such as XDS or HKL2000.
-
This involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data from multiple images to generate a final reflection file.
Structure Determination and Refinement
-
The structure of the this compound-protease complex is solved by molecular replacement, using a previously determined structure of the apo-protease as a search model.
-
The initial model is refined against the experimental diffraction data using software such as PHENIX or REFMAC5.
-
Manual model building and correction are performed in programs like Coot, guided by electron density maps.
-
Water molecules and the inhibitor are built into the electron density.
-
The refinement process is iterated until the R-work and R-free values converge and the model has good stereochemistry.
-
The final structure is validated using tools like MolProbity to assess its geometric quality.
III. Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the X-ray crystallography of the this compound-protease complex.
This detailed protocol and the accompanying data provide a comprehensive guide for researchers aiming to replicate or build upon the structural studies of this compound and other inhibitors of the SARS-CoV-2 3CL protease. The high-resolution crystal structure offers a solid foundation for further structure-based drug design and optimization efforts in the ongoing fight against coronaviruses.
References
Application Notes and Protocols for FRET-Based MK-7845 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7845 is an experimental antiviral medication that functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] This viral enzyme is essential for the replication of the virus, making it a prime target for antiviral therapies.[1][2][3] this compound has demonstrated potent nanomolar efficacy against a wide range of SARS-CoV-2 variants in in-vitro studies.[2][4][5]
To quantify the inhibitory potency of compounds like this compound, a robust and sensitive biochemical assay is required. The half-maximal inhibitory concentration (IC50) is a key parameter for this, and it can be accurately determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This method relies on the cleavage of a specific peptide substrate by Mpro. The substrate is labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The degree of inhibition by a compound like this compound is directly proportional to the reduction in the fluorescence signal.
This document provides a detailed protocol for determining the IC50 value of this compound against SARS-CoV-2 Mpro using a FRET-based assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow of the FRET-based assay for IC50 determination.
Caption: Mechanism of this compound action on SARS-CoV-2 Mpro.
Caption: Experimental workflow for the FRET-based IC50 assay.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage Temperature |
| Recombinant SARS-CoV-2 Mpro (3CLpro) | BPS Bioscience | 100707 | -80°C |
| FRET Substrate (Dabcyl-KTSAVLQSGFRKME-Edans) | BPS Bioscience | 79952 | -80°C (in DMSO) |
| This compound | MedchemExpress | HY-157778 | -20°C (in DMSO) |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| 384-well, black, flat-bottom plates | Corning | 3571 | Room Temperature |
Buffer and Solution Preparation
Assay Buffer (1x):
-
20 mM Tris-HCl, pH 7.3
-
100 mM NaCl
-
1 mM EDTA
-
1 mM DTT (add fresh before use from a 1 M stock)
Recombinant SARS-CoV-2 Mpro Stock Solution:
-
Prepare a 1 mg/mL stock solution in a suitable buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 50% glycerol).
-
For the assay, dilute the Mpro to a working concentration of 30 nM in 1x Assay Buffer.
FRET Substrate Stock Solution:
-
Dissolve the lyophilized peptide in DMSO to make a 10 mM stock solution.
-
For the assay, dilute the stock to a working concentration of 50 µM in 1x Assay Buffer.
This compound Stock and Dilution Series:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
Further dilute each concentration in 1x Assay Buffer to achieve the final desired concentrations for the assay, ensuring the final DMSO concentration does not exceed 1%.
Assay Procedure
-
Plate Setup:
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate.
-
For the positive control (no inhibition), add 5 µL of 1x Assay Buffer with the same final DMSO concentration as the compound wells.
-
For the negative control (no enzyme activity), add 5 µL of 1x Assay Buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the 30 nM Mpro working solution to all wells except the negative control wells.
-
To the negative control wells, add 20 µL of 1x Assay Buffer.
-
Mix gently by pipetting or shaking the plate for 30 seconds.
-
Incubate the plate at room temperature (25°C) for 30 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the 50 µM FRET substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm for the Dabcyl-Edans FRET pair.
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value |
| Final Mpro Concentration | 15 nM |
| Final FRET Substrate Concentration | 25 µM |
| Final this compound Concentrations | Serial dilution (e.g., 100 µM to 0.1 nM) |
| Final DMSO Concentration | ≤1% |
| Pre-incubation Time | 30 minutes |
| Pre-incubation Temperature | 25°C (Room Temperature) |
| Reaction Time | 30-60 minutes |
| Reaction Temperature | 25°C (Room Temperature) |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 490 nm |
| Plate Format | 384-well, black, flat-bottom |
IC50 Determination
-
Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the fluorescence intensity versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_negative_control) / (V₀_positive_control - V₀_negative_control))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (or a similar dose-response model) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Mpro activity.
Caption: Logical relationship for IC50 value determination.
References
- 1. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of quenched fluorescent peptide substrates of SARS-CoV-2 3CLpro main protease (Mpro) from proteomic identification of P6—P6' active site specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening of MK-7845 Antiviral Potency Using a SARS-CoV-2 Replicon System
References
- 1. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. encodeproject.org [encodeproject.org]
- 6. clyte.tech [clyte.tech]
- 7. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-7845 Testing in K18-hACE2 Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of animal models to study COVID-19 pathogenesis and evaluate potential therapeutics. The K18-hACE2 transgenic mouse model, which expresses human angiotensin-converting enzyme 2 (hACE2) under the control of the human cytokeratin 18 promoter, has emerged as a valuable tool.[1] These mice are susceptible to SARS-CoV-2 infection, which results in a lethal disease course with pathological features that resemble severe COVID-19 in humans, including significant weight loss, interstitial pneumonia, and robust inflammatory responses.[2][3][4] This model is therefore highly suitable for the preclinical evaluation of antiviral candidates.
MK-7845 is an experimental, orally bioavailable antiviral medication that functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro).[5] This viral enzyme is essential for cleaving viral polyproteins into functional proteins necessary for viral replication, making it a prime target for antiviral therapy.[5] In vivo studies have demonstrated that oral administration of this compound significantly reduces viral loads in the lungs of K18-hACE2 mice infected with SARS-CoV-2.[6]
These application notes provide detailed protocols for utilizing the K18-hACE2 mouse model to test the efficacy of this compound against SARS-CoV-2. The included methodologies cover animal handling and infection, therapeutic administration, and endpoint analyses for viral load, clinical scoring, and host immune responses.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of 3CL protease inhibitors in the K18-hACE2 mouse model. While specific data for this compound on all parameters is emerging, data from studies with the 3CL protease inhibitor nirmatrelvir is included to provide a representative example of the expected therapeutic effects on body weight, survival, and cytokine modulation.
Table 1: Effect of this compound on SARS-CoV-2 Lung Viral Titer in K18-hACE2 Mice
| Treatment Group | Dosage (mg/kg) | Administration Time Post-Infection (h) | Mean Lung Viral Titer (Log10 TCID50/g) at 3 dpi | Viral Load Reduction (Log10) vs. Vehicle |
| Vehicle | - | - | ~7.5 | - |
| This compound | 100 | 4 | Below Limit of Quantitation | >6.0 |
| This compound | 250 | 4 | Below Limit of Quantitation | >6.0 |
| This compound | 500 | 4 | Below Limit of Quantitation | >6.0 |
| This compound | 500 | 12 | Below Limit of Quantitation | >6.0 |
Data adapted from in vivo studies of this compound in K18-hACE2 mice.[6] The vehicle group showed high viral titers, while all this compound treatment groups demonstrated a significant reduction in viral burden to below the limit of quantitation.
Table 2: Representative Effect of 3CL Protease Inhibitor (Nirmatrelvir) on Body Weight in SARS-CoV-2 Infected K18-hACE2 Mice
| Days Post-Infection | Vehicle Control (% Body Weight Change) | Nirmatrelvir Treatment (% Body Weight Change) |
| 1 | 0 | 0 |
| 2 | -2.5 | 0 |
| 3 | -8.0 | -1.0 |
| 4 | -15.0 | -2.5 |
| 5 | -20.0 | -3.0 |
| 6 | Euthanasia/Mortality | -2.0 |
| 7 | Euthanasia/Mortality | 0 |
Please note: This data is representative of studies with nirmatrelvir and is intended to illustrate the expected trend of mitigated weight loss with 3CL protease inhibitor treatment.[7] Specific results for this compound may vary.
Table 3: Representative Effect of 3CL Protease Inhibitor (Nirmatrelvir) on Survival in SARS-CoV-2 Infected K18-hACE2 Mice
| Treatment Group | Survival Rate (%) at 14 dpi |
| Vehicle Control | 0 |
| Nirmatrelvir (20 mg/kg) | 36 |
| Molnupiravir (20 mg/kg) | 43 |
| Nirmatrelvir + Molnupiravir (20 mg/kg each) | 80 |
Please note: This data is from a combination therapy study and illustrates the potential for improved survival with antiviral treatment.[7][8] The monotherapy survival rates provide an indication of the expected efficacy of a single agent. Specific survival outcomes for this compound should be determined experimentally.
Table 4: Representative Modulation of Lung Cytokine and Chemokine Levels by 3CL Protease Inhibitor (Nirmatrelvir) in SARS-CoV-2 Infected K18-hACE2 Mice (pg/mL)
| Cytokine/Chemokine | Naive | Vehicle Control (4 dpi) | Nirmatrelvir Treatment (4 dpi) |
| IL-6 | <10 | ~800 | ~100 |
| TNF-α | <5 | ~450 | ~50 |
| MCP-1 (CCL2) | ~20 | ~2500 | ~300 |
| IP-10 (CXCL10) | <50 | ~10000 | ~1000 |
| GM-CSF | <5 | ~150 | ~20 |
| IL-1β | <10 | ~300 | ~40 |
Please note: This data is representative of studies with nirmatrelvir and is intended to show the expected trend of reduced pro-inflammatory cytokine and chemokine levels with 3CL protease inhibitor treatment.[9][10] Specific results for this compound may vary.
Experimental Protocols
Animal Husbandry and SARS-CoV-2 Infection
Materials:
-
K18-hACE2 transgenic mice (6-8 weeks old)
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
Biosafety Level 3 (BSL-3) facility
-
Isoflurane and anesthesia machine
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
Protocol:
-
Acclimatize K18-hACE2 mice to the BSL-3 facility for at least 72 hours prior to infection.
-
Prepare the viral inoculum by diluting the SARS-CoV-2 stock in sterile, nuclease-free PBS to the desired concentration (e.g., 1 x 10^4 PFU in 50 µL).
-
Anesthetize the mice using isoflurane.
-
Once anesthetized, gently hold the mouse in a supine position.
-
Slowly administer 50 µL of the viral inoculum intranasally, delivering 25 µL into each nostril.
-
Allow the mice to recover in a clean cage.
-
Monitor the mice daily for body weight changes, clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy, labored breathing), and survival for the duration of the experiment (typically 14 days). A clinical scoring system can be implemented to quantify disease severity.
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in 10 mM sodium citrate buffer, pH 4)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare the this compound formulation by suspending the compound in the vehicle solution to the desired concentrations (e.g., 100, 250, 500 mg/kg).
-
For prophylactic studies, administer this compound orally via gavage at a specified time before infection (e.g., 1 hour prior).
-
For therapeutic studies, initiate this compound administration at a specified time post-infection (e.g., 4 or 12 hours post-infection).
-
Continue dosing as required by the experimental design (e.g., twice daily for 3 days).
-
The vehicle control group should receive an equivalent volume of the vehicle solution on the same schedule.
Viral Load Quantification in Lung Tissue
A. Tissue Homogenization:
-
At the desired endpoint (e.g., 3 or 5 days post-infection), euthanize the mice.
-
Aseptically harvest the lungs and place them in a pre-weighed tube containing sterile PBS or DMEM.
-
Weigh the tube with the lung tissue to determine the tissue weight.
-
Homogenize the lung tissue using a bead beater or other tissue homogenizer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for viral load quantification.
B. Plaque Assay:
-
Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Prepare ten-fold serial dilutions of the lung homogenate supernatant in DMEM.
-
Remove the growth medium from the Vero E6 cells and infect the monolayer with the serial dilutions.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the plaques and calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.
C. TCID50 Assay:
-
Seed Vero E6 cells in 96-well plates.
-
Prepare ten-fold serial dilutions of the lung homogenate supernatant.
-
Inoculate replicate wells with each dilution.
-
Incubate for 3-5 days and observe for cytopathic effect (CPE).
-
Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench or Spearman-Kärber method.
D. RT-qPCR:
-
Extract viral RNA from the lung homogenate using a commercial RNA extraction kit.
-
Perform one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., N or E gene).
-
Use a standard curve of a known quantity of viral RNA to quantify the viral genome copies per gram of lung tissue.
Cytokine and Chemokine Analysis
Materials:
-
Lung homogenate supernatant
-
Multiplex immunoassay kit (e.g., Luminex-based) for murine cytokines and chemokines
-
Plate reader
Protocol:
-
Use the lung homogenate supernatant prepared for viral load quantification.
-
Follow the manufacturer's instructions for the multiplex immunoassay kit.
-
Briefly, incubate the lung homogenate samples with antibody-coupled magnetic beads specific for the cytokines and chemokines of interest.
-
Add detection antibodies and a fluorescent reporter.
-
Analyze the samples on a compatible plate reader.
-
Calculate the concentration of each cytokine and chemokine based on a standard curve.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow: Testing this compound in K18-hACE2 Mice
References
- 1. Omicron Subvariants Infection Kinetics and Nirmatrelvir Efficacy in Transgenic K18-hACE2 Mice | MDPI [mdpi.com]
- 2. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K18-hACE2 mice develop respiratory disease resembling severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The K18-Human ACE2 Transgenic Mouse Model Recapitulates Non-severe and Severe COVID-19 in Response to an Infectious Dose of the SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses | EMBO Molecular Medicine [link.springer.com]
- 6. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy with nirmatrelvir and molnupiravir improves the survival of SARS-CoV-2 infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy with nirmatrelvir and molnupiravir improves the survival of SARS-CoV-2 infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omicron Subvariants Infection Kinetics and Nirmatrelvir Efficacy in Transgenic K18-hACE2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of MK-7845
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of MK-7845. The information is based on published process development studies and aims to address common challenges encountered during key synthetic steps.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Impurity Formation in the Amide Coupling Step
Q1: We are observing significant levels of impurities after the amide coupling reaction. How can we minimize their formation and effectively remove them?
A1: Impurity formation during the amide coupling is a known challenge in the synthesis of this compound. The key to a successful synthesis is a robust impurity purging strategy.[1]
-
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Coupling Reagent: Evaluate different amide coupling reagents. While not explicitly detailed in the provided search results, common reagents like HATU, HBTU, or EDC/HOBt can be screened for optimal performance.
-
Base: The choice and stoichiometry of the base are critical. A base screen is recommended to identify conditions that minimize side reactions.
-
Temperature: Running the reaction at lower temperatures may help to reduce the rate of side reactions.
-
-
Work-up and Purification:
-
Extraction: A well-designed aqueous work-up can remove a significant portion of water-soluble impurities and unreacted starting materials.
-
Crystallization: The most effective method for purging key impurities from the amide coupling step is through crystallization of the product.[1] This may require screening various solvent systems to achieve high purity and yield.
-
-
Issue 2: Challenges with the TEMPO/NaOCl Oxidation Step
Q2: Our TEMPO/NaOCl oxidation is not proceeding to completion, and we are concerned about the safety and scalability of this step.
A2: The TEMPO/NaOCl oxidation is a critical step that requires careful control to ensure safety and efficiency on a larger scale.[1]
-
Troubleshooting Steps:
-
Reaction Conditions:
-
Solvent System: A solvent screen is crucial for this transformation. A biphasic system is often employed for TEMPO oxidations to facilitate product isolation and minimize over-oxidation. The supporting information of the end-game process development paper for this compound details a solvent screen that can be referenced.[1]
-
pH Control: Maintaining the optimal pH of the reaction mixture is critical for the catalytic cycle of TEMPO-mediated oxidations.
-
Temperature: This reaction is typically run at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent decomposition of the oxidant.
-
-
Safety and Scalability:
-
Exothermicity: The reaction can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely, especially during the addition of NaOCl.
-
Reagent Addition: Slow, controlled addition of the oxidant is recommended for large-scale reactions to manage the exotherm and maintain a safe operating temperature.
-
Quenching: The reaction should be carefully quenched with a reducing agent like sodium thiosulfate to neutralize any remaining oxidant.
-
-
Issue 3: Crystallization of the Final API is Problematic
Q3: We are experiencing issues with "gumming, oiling, and agglomeration" during the final crystallization of this compound, leading to poor isolation and purity.
A3: The final crystallization of the active pharmaceutical ingredient (API) is a well-documented challenge, and developing a robust crystallization process is key to obtaining the desired solid-state form with high purity.[1]
-
Troubleshooting Steps:
-
Solvent System Screening: A thorough screen of single and mixed solvent systems is necessary to identify conditions that favor crystalline solid formation over amorphous precipitation or oiling out.
-
Control of Supersaturation:
-
Cooling Profile: A slow and controlled cooling profile can prevent rapid supersaturation, which often leads to oiling.
-
Anti-solvent Addition: If using an anti-solvent, the addition rate should be carefully controlled to maintain a metastable zone where crystal growth is favored over nucleation.
-
-
Seeding: Seeding the solution with pre-existing crystals of the desired polymorph at the right temperature can be critical to induce crystallization and control the final particle properties.
-
Agitation: Proper agitation is necessary to ensure homogeneity but excessive shear can lead to particle breakage and agglomeration. The agitation rate should be optimized.
-
Frequently Asked Questions (FAQs)
Q4: What are the main challenges in achieving the correct stereochemistry during the synthesis of this compound?
A4: The synthesis of this compound involves multiple stereocenters, and their control is a critical aspect of the synthesis. An enantioselective synthesis has been developed that relies on key asymmetric transformations:
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Asymmetric Ruthenium-Catalyzed Reductive Amination: This step is used to set a key amine stereocenter. Achieving high enantioselectivity depends on the choice of the chiral ligand and optimization of reaction conditions.
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Highly Enantioselective, Biocatalytic Oxidation: A monoamine oxidase enzyme is used to furnish a bicyclic imine with high enantiomeric excess. The performance of this step is dependent on the specific enzyme variant and reaction conditions such as pH and temperature.
-
Diastereoselective Three-Component Joullié-Ugi Coupling Reaction: This reaction unites key fragments, and the diastereoselectivity is controlled by the existing stereocenters in the reacting partners.
Q5: Are there any specific challenges related to the synthesis of key intermediates for this compound?
A5: Yes, the rapid process development for the kilogram-scale delivery of this compound required a "fit-for-purpose" process for two key building blocks. This indicates that the initial routes to these intermediates were not ideal for scale-up. The key developments included:
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A highly diastereoselective Ellman addition route for a β-aminoamide intermediate.
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The development of crystallization-based isolation methods to ensure good quality control of the intermediates.
Data Presentation
The following tables represent the type of quantitative data that would be generated during the process development of this compound. The actual data can be found in the supporting information of the cited literature.[1]
Table 1: Base Screen for Hydrolysis of Ester S-5 (Illustrative Data)
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | LiOH | 1.1 | THF/H₂O | 25 | 2 | 95 |
| 2 | NaOH | 1.1 | THF/H₂O | 25 | 2 | 92 |
| 3 | KOH | 1.1 | THF/H₂O | 25 | 2 | 90 |
| 4 | LiOH | 1.5 | THF/H₂O | 25 | 1 | >99 |
Table 2: Oxidation Solvent Screen (Illustrative Data)
| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC Area%) |
| 1 | DCM/H₂O | 0 | 1 | 85 | 95.2 |
| 2 | MTBE/H₂O | 0 | 1 | 82 | 94.8 |
| 3 | 2-MeTHF/H₂O | 0 | 1 | 88 | 96.1 |
| 4 | Toluene/H₂O | 0 | 1 | 75 | 92.3 |
Experimental Protocols
Protocol 1: General Procedure for TEMPO/NaOCl Oxidation
A solution of the alcohol starting material in a suitable organic solvent (e.g., 2-MeTHF) is cooled to 0 °C. Catalytic amounts of TEMPO and KBr are added. An aqueous solution of NaOCl is then added dropwise while maintaining the internal temperature below 5 °C. The reaction is stirred at 0-5 °C until completion, as monitored by HPLC. Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium thiosulfate. The layers are separated, and the organic layer is washed with brine. The organic layer is then concentrated to afford the crude product, which is taken to the next step or purified by crystallization.
Protocol 2: General Procedure for Final API Crystallization
The crude this compound is dissolved in a suitable solvent at an elevated temperature. The solution is then polish filtered to remove any particulate matter. The filtrate is slowly cooled according to a defined cooling profile to induce crystallization. Seeding with pre-existing crystals of this compound may be performed at an appropriate temperature. If an anti-solvent is used, it is added slowly to the solution. The resulting slurry is aged at a lower temperature to allow for complete crystallization. The solid product is isolated by filtration, washed with a cold solvent, and dried under vacuum to afford pure this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
Caption: Impurity formation and purging pathway.
References
Technical Support Center: Investigating Potential Off-Target Effects of MK-7845
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of MK-7845, a covalent inhibitor of the SARS-CoV-2 main protease (3CLpro).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a covalent inhibitor like this compound?
A: Off-target effects are interactions of a drug with proteins other than its intended therapeutic target. For a covalent inhibitor like this compound, which forms a stable chemical bond with its target, off-target binding can also be covalent and potentially irreversible. This can lead to prolonged and unpredictable biological consequences, including toxicity, idiosyncratic adverse reactions, and confounding experimental results.[1][2][3] Understanding the off-target profile is crucial for a comprehensive safety assessment and accurate interpretation of in-cell and in-vivo studies.
Q2: Since there is limited public data on the specific off-targets of this compound, where should I start my investigation?
A: A tiered approach is recommended. Start with computational methods to predict potential off-targets based on the structure of this compound. Concurrently, perform broad in vitro safety pharmacology profiling against a panel of common off-target classes (e.g., kinases, GPCRs, ion channels, and other proteases). Based on these initial findings, you can then proceed with more focused cell-based assays and in-depth proteomic studies.
Q3: What are the most common classes of off-targets for covalent inhibitors?
A: Covalent inhibitors often target proteins with reactive nucleophilic residues, such as cysteine, serine, or lysine, at or near a binding site.[4] Therefore, other proteases, particularly cysteine proteases, and certain kinases are common off-target classes.[1] It is also important to consider proteins involved in key cellular processes where unintended inhibition could lead to toxicity.
Q4: How can I distinguish between on-target and off-target mediated cytotoxicity in my cell-based assays?
A: To differentiate between on-target and off-target cytotoxicity, you can employ several strategies:
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Use of a structurally related, non-reactive control compound: A molecule with a similar scaffold to this compound but lacking the reactive "warhead" can help determine if the observed effects are due to the covalent interaction.
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Target knockdown/knockout models: Using techniques like CRISPR/Cas9 or siRNA to eliminate the expression of the intended target (SARS-CoV-2 3CLpro in a relevant model system). If the cytotoxic effect persists in the absence of the target, it is likely due to off-target effects.
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Rescue experiments: If the off-target is known or hypothesized, overexpressing that protein might rescue the cells from the compound's cytotoxic effects.
Troubleshooting Guides
This section addresses specific issues that may arise during the investigation of this compound's off-target effects.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected cell death at low concentrations of this compound in uninfected cells. | 1. Potent off-target inhibition of a critical cellular protein. 2. General cellular toxicity due to the reactive nature of the compound. | 1. Perform a broad cytotoxicity screen across multiple cell lines to assess cell line-specific effects. 2. Conduct a comprehensive kinase and protease profiling panel to identify potent off-target interactions. 3. Use chemical proteomics to identify all cellular proteins that covalently bind to this compound. |
| Inconsistent results between biochemical and cell-based assays. | 1. Poor cell permeability of this compound. 2. Rapid metabolism of the compound in cells. 3. The off-target is only present or active in the cellular context. | 1. Assess cell permeability using a cellular thermal shift assay (CETSA) or similar target engagement assays.[5] 2. Perform metabolite identification studies to determine if the compound is being modified in cells. 3. Utilize cell-based pathway analysis (e.g., Western blotting for key signaling nodes) to identify perturbed pathways. |
| Kinase profiling reveals multiple off-target hits. | 1. The concentration of this compound used in the screen was too high. 2. The compound has a broad kinase inhibitory profile. | 1. Perform dose-response kinase profiling to determine the IC50 for each hit and establish a selectivity window. 2. Use computational docking to predict the binding mode to the off-target kinases and guide medicinal chemistry efforts to improve selectivity. 3. Validate the most potent kinase off-targets in cell-based assays by examining the phosphorylation of their known substrates. |
| Chemical proteomics identifies a large number of potential off-targets. | 1. Non-specific binding due to the reactive nature of the covalent warhead. 2. The concentration of the probe was too high, leading to the detection of low-affinity interactions. | 1. Perform competitive proteomics experiments with an excess of a non-reactive analog to distinguish specific from non-specific binding. 2. Use a dose-response approach with the probe to identify high-affinity interactors. 3. Validate key off-targets identified through proteomics using orthogonal methods like biochemical assays or cellular thermal shift assays.[1] |
Data Presentation: Summarized Off-Target Screening Data
The following tables provide examples of how to structure quantitative data from off-target screening assays for clear comparison.
Table 1: In Vitro Safety Pharmacology Profile of this compound (Hypothetical Data)
| Target Class | Representative Target | Assay Type | This compound Activity (IC50/Ki) |
| Proteases | Cathepsin L | Biochemical | > 50 µM |
| Caspase-3 | Biochemical | > 50 µM | |
| Thrombin | Biochemical | > 50 µM | |
| Kinases | EGFR | Biochemical | 15 µM |
| SRC | Biochemical | 25 µM | |
| BTK | Biochemical | > 50 µM | |
| GPCRs | hERG | Electrophysiology | > 30 µM |
| Beta-2 Adrenergic Receptor | Binding | > 30 µM | |
| Ion Channels | Nav1.5 | Electrophysiology | > 30 µM |
Table 2: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | % Inhibition @ 1 µM | % Inhibition @ 10 µM | IC50 (µM) |
| On-Target (Control) | N/A | N/A | N/A |
| Off-Target 1 (e.g., Kinase A) | 12% | 65% | 8.5 |
| Off-Target 2 (e.g., Kinase B) | 5% | 48% | 12.2 |
| Off-Target 3 (e.g., Kinase C) | < 5% | 20% | > 25 |
| ... (additional kinases) | ... | ... | ... |
Experimental Protocols
1. Kinase Profiling using a Commercial Service (e.g., KinomeScan)
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Principle: This is a competition binding assay that quantitatively measures the interaction of a test compound with a panel of human kinases. The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.
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Methodology:
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Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM for initial screening) to the service provider.
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Assay Performance: The service provider will perform the binding assays against their kinase panel (typically >400 kinases).
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Data Analysis: The results are usually provided as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A selectivity score (S-score) may also be provided to quantify the overall selectivity.
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Follow-up: For significant hits, a dose-response curve is generated to determine the dissociation constant (Kd).
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2. Chemical Proteomics using Activity-Based Protein Profiling (ABPP)
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Principle: ABPP uses chemical probes that react with active enzyme families in a covalent, activity-dependent manner. This allows for the identification of on- and off-targets of covalent inhibitors in a native biological system.
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Methodology:
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Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of this compound to serve as a probe.
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Cell Treatment: Treat live cells or cell lysates with the this compound probe at various concentrations and time points. Include a control group pre-treated with an excess of the parent this compound to identify specific binding partners.
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Click Chemistry: After incubation, lyse the cells (if treated live) and perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
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Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
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Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
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Data Analysis: Quantify the relative abundance of proteins in the probe-treated versus the competitor-treated samples to identify specific targets.[1]
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3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Principle: CETSA measures the thermal stability of proteins in their native cellular environment. The binding of a ligand, such as this compound, can stabilize its target protein, leading to a shift in its melting temperature.
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Methodology:
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Cell Treatment: Treat intact cells with this compound or a vehicle control.
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Heating: Heat the cell suspensions at a range of temperatures.
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Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
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Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
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Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Caption: A general experimental workflow for identifying and validating potential off-target effects of this compound.
Caption: Hypothetical signaling pathway potentially disrupted by an off-target interaction of this compound with Kinase A.
References
- 1. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing solubility issues of MK-7845 in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro solubility of MK-7845, a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro).[1][2] This guide is intended for researchers, scientists, and drug development professionals to help ensure successful experimentation with this compound.
Troubleshooting Guide
This guide addresses common issues that may arise when preparing this compound solutions for in vitro assays.
Q1: I dissolved this compound in an aqueous buffer, but it precipitated. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its likely low aqueous solubility. Like many small molecule inhibitors, it is a lipophilic compound. To avoid precipitation, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer.
Q2: My this compound solution, which was initially clear, became cloudy or showed precipitate after being added to my cell culture media.
A2: This is a common issue when diluting a drug from a high concentration organic stock solution into an aqueous medium. The final concentration of the organic solvent in your assay may be too low to maintain the solubility of this compound. Here are some steps to troubleshoot this issue:
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Decrease the final concentration of this compound: Your working concentration might be above the solubility limit in the final assay medium. Try a lower concentration.
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Increase the percentage of co-solvent: If your experimental design allows, slightly increasing the final concentration of the organic solvent (e.g., DMSO) in your assay medium may help to keep the compound in solution. However, be mindful of solvent toxicity to your cells.
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Use a different solvent: Consider using a solvent with better solubilizing properties for your compound.
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Prepare fresh dilutions: Do not use old stock solutions that may have undergone freeze-thaw cycles, as this can affect compound solubility.
Q3: I am seeing inconsistent results in my in vitro assays with this compound. Could this be related to solubility?
A3: Yes, poor solubility can lead to inconsistent and erroneous results. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To address this:
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Visually inspect your solutions: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation.
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Sonication: Briefly sonicating your solution after dilution can help to redissolve any small, invisible precipitates.
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Use of surfactants: For cell-free assays, the addition of a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on published in vitro studies, 100% Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.[4] One study successfully used 10 mM stock solutions in 100% DMSO for antiviral and toxicity assays.[4]
Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to aliquot your stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: What is the maximum final concentration of DMSO that is safe for my cells in an in vitro assay?
A4: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and assay.
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is a common choice, other organic solvents like ethanol or dimethylformamide (DMF) can also be used for poorly soluble compounds. However, their suitability for your specific assay, including potential toxicity and interference, must be evaluated. For in vivo animal studies, a formulation of this compound in 10% Tween 80 has been reported.[5]
Data Presentation
Table 1: Solvents Used in this compound Studies
| Solvent/Vehicle | Application | Concentration of this compound | Reference |
| 100% DMSO | In vitro antiviral and toxicity assays | 10 mM stock solution | [4] |
| 10% Tween 80 | In vivo oral administration in mice | 100, 250, and 500 mg/kg doses | [5] |
Table 2: General Solvents for In Vitro Use with Poorly Soluble Compounds
| Solvent | Advantages | Disadvantages |
| DMSO | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations. May affect enzyme activity.[6] |
| Ethanol | Less toxic than DMSO for many cell lines. | Lower solubilizing power than DMSO for some compounds. |
| DMF | Good solubilizing power. | Can be more toxic than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Warm the this compound vial: Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Calculate the required amount of DMSO: Based on the amount of this compound, calculate the volume of DMSO needed to achieve a 10 mM concentration. The molar mass of this compound is 516.587 g/mol .[1]
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Add DMSO: Add the calculated volume of 100% DMSO to the vial of this compound.
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Dissolve the compound: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
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Visually inspect: Confirm that the solution is clear and free of any visible precipitate.
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Aliquot and store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
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Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
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Prepare an intermediate dilution (optional but recommended): To minimize precipitation, it is often beneficial to perform a serial dilution. For example, dilute the 10 mM stock solution 1:10 in 100% DMSO to obtain a 1 mM intermediate stock.
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Dilute into aqueous buffer/media: Add the required volume of the stock or intermediate solution to your pre-warmed aqueous assay buffer or cell culture medium. It is crucial to add the compound to the buffer while vortexing or mixing to ensure rapid dispersion.
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Final concentration of DMSO: Ensure the final concentration of DMSO in your assay is within the tolerated range for your cell line (typically ≤ 0.5%).
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Use immediately: It is best to use the final working solution immediately after preparation.
Visualizations
Caption: Recommended workflow for dissolving and diluting this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-7845 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MK-7845 in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in animal models?
A1: Based on published studies, the recommended vehicle for oral gavage of this compound is a 10% Tween 80 formulation. In some protocols, this is further specified as 10% Tween 80 in 10 mM sodium citrate buffer at pH 4.[1] As this compound is a hydrophobic compound, this vehicle is used to improve its solubility and bioavailability for oral dosing.[2][3]
Q2: What are the suggested oral dosage ranges for this compound in mice?
A2: Efficacy studies in transgenic mouse models (K18-hACE2 for SARS-CoV-2 and K18-hDPP4 for MERS-CoV) have utilized oral doses of 100 mg/kg, 250 mg/kg, and 500 mg/kg.[1][4] Pharmacokinetic studies in CD-1 mice have also used a higher dose of 1000 mg/kg.[4] The selection of a specific dose should be guided by the experimental objectives and the specific animal model being used.
Q3: How frequently should this compound be administered?
A3: In published efficacy studies, this compound was administered orally twice a day for a duration of 3 days.[4] The rationale for twice-daily dosing is likely to maintain plasma concentrations above the effective concentration (EC90) for the target virus.
Q4: What is the mechanism of action of this compound?
A4: this compound is a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro).[5] This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[5] By inhibiting 3CLpro, this compound disrupts the viral life cycle.[5]
Q5: Are there any known stability issues with the this compound formulation?
A5: While specific stability data for this compound in 10% Tween 80 is not publicly available, Tween 80 formulations are generally used to enhance the stability of emulsions.[6] It is best practice to prepare the formulation fresh before each use. If storage is necessary, it should be for a short duration at a controlled temperature, and the solution should be inspected for any signs of precipitation or phase separation before administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in preparing a homogenous this compound formulation | This compound is a hydrophobic compound and may not readily dissolve. | - Ensure vigorous mixing or vortexing when preparing the 10% Tween 80 formulation.- Gentle warming of the vehicle may aid in dissolution, but be cautious of potential degradation of this compound.- Sonication can also be employed to create a uniform suspension. |
| Animal distress or injury during oral gavage | Improper restraint or gavage technique. | - Ensure personnel are properly trained in oral gavage procedures for the specific animal model.- Use appropriately sized and flexible gavage needles to minimize the risk of esophageal injury.- Do not force the gavage needle if resistance is met. |
| Inconsistent or lower-than-expected efficacy in vivo | - Inaccurate Dosing: Incorrect formulation preparation or administration volume.- Compound Instability: Degradation of this compound in the formulation.- Suboptimal Dosing Frequency: Plasma concentrations falling below the EC90 between doses. | - Verify calculations for dosage and formulation concentration.- Prepare fresh dosing solutions for each experiment.- If using a once-daily dosing regimen, consider switching to a twice-daily regimen as has been reported in efficacy studies.[4] |
| Signs of animal toxicity (e.g., weight loss, lethargy) | High dosage of this compound or potential vehicle toxicity. | - While specific toxicity data for this compound is not detailed in public literature, consider reducing the dosage if adverse effects are observed.- Ensure the vehicle (10% Tween 80) is of a high grade suitable for animal administration and is within acceptable concentration limits for the chosen animal model. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Dosage (Oral) | AUC (µg*h/mL) |
| 100 mg/kg | 49.1 |
| 250 mg/kg | 146.1 |
| 500 mg/kg | 238 |
| 1000 mg/kg | 306 |
AUC: Area under the curve. Data from a study in uninfected female CD-1 mice.[1]
Table 2: In Vivo Efficacy of this compound in Transgenic Mouse Models
| Animal Model | Virus | Dosage (Oral, Twice Daily for 3 Days) | Reduction in Lung Viral Burden |
| K18-hACE2 Mice | SARS-CoV-2 | 100, 250, 500 mg/kg | >6 log orders |
| K18-hDDP4 Mice | MERS-CoV | 200, 500, 1000 mg/kg | >6 log orders |
Experimental Protocols
Preparation of 10% Tween 80 Vehicle for Oral Gavage
Materials:
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Tween 80 (Polysorbate 80)
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10 mM Sodium Citrate Buffer (pH 4) or Sterile Water
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Sterile conical tubes or vials
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Vortex mixer
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Magnetic stirrer and stir bar (optional)
Procedure:
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Determine the total volume of the 10% Tween 80 solution required for the experiment.
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In a sterile conical tube or vial, add the calculated volume of Tween 80. For example, for 10 mL of a 10% solution, add 1 mL of Tween 80.
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Add the appropriate volume of 10 mM sodium citrate buffer (pH 4) or sterile water to reach the final desired volume. For the 10 mL example, add 9 mL of the buffer or water.
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Cap the tube or vial securely and vortex vigorously for 1-2 minutes, or until the Tween 80 is fully dispersed and the solution appears homogenous. A magnetic stirrer can also be used for larger volumes.
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Visually inspect the solution for any undissolved components.
Oral Gavage Administration in Mice
Materials:
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Prepared this compound formulation
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Appropriately sized syringe (e.g., 1 mL)
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Flexible plastic or metal gavage needle (20-22 gauge for adult mice)
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Animal scale
Procedure:
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Weigh the mouse to accurately calculate the required dosing volume based on its body weight and the target dose in mg/kg. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
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Draw the calculated volume of the this compound formulation into the syringe.
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Ensure the animal is properly restrained to immobilize the head and straighten the neck and back.
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Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
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The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition.
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Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
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After administration, gently remove the gavage needle.
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Monitor the animal for a few minutes post-gavage for any signs of distress, such as difficulty breathing.
Visualizations
References
- 1. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Effects of Tween 20 and Tween 80 on the stability of Albutropin during agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Stability Challenges of MK-7845 in Solution
Disclaimer: As specific stability data for MK-7845 is not extensively available in the public domain, this guide provides a framework for troubleshooting based on the compound's chemical class (reversible covalent protease inhibitor) and general principles of small molecule stability. Researchers are strongly advised to perform compound-specific stability assessments.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing a loss of inhibitory activity in my cell-based assays over time. What could be the cause?
A gradual loss of activity can stem from several factors:
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Degradation in Culture Medium: The complex composition of cell culture media (salts, amino acids, vitamins) can promote the degradation of the compound.
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Adsorption to Plasticware: Small molecules can adsorb to the surfaces of plastic plates and tubes, reducing the effective concentration in the medium.[2]
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Reversible Covalent Inhibition Dynamics: As this compound is a reversible covalent inhibitor, the equilibrium between the covalent and non-covalent states might be influenced by components in the assay medium, potentially leading to a decrease in the active, covalently bound form over time.[3][4]
Q3: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution in DMSO?
Yes, repeated freeze-thaw cycles can compromise the stability of your compound. DMSO is hygroscopic and can absorb atmospheric moisture each time the vial is opened, which can dilute the stock solution and potentially introduce water that could participate in degradation pathways.[5] It is recommended to aliquot stock solutions into single-use volumes to avoid this issue.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
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Symptom: A precipitate forms after diluting a DMSO stock solution of this compound into an aqueous buffer.
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Potential Cause: The aqueous solubility of this compound has been exceeded. While this compound is reported to have favorable solubility properties, high concentrations in aqueous solutions can still lead to precipitation.[6][7]
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Troubleshooting Workflow:
Caption: Workflow for troubleshooting precipitation issues.
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Suggested Solutions:
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Lower Final Concentration: Attempt to use a lower final concentration of this compound in your assay.
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Optimize Co-solvent: While minimizing DMSO is often necessary for biological assays, a slightly higher percentage (e.g., up to 1%) might be required to maintain solubility.[5]
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Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Evaluate the solubility of this compound in buffers with different pH values.
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Issue 2: Chemical Degradation in Solution
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Symptom: Inconsistent experimental results, or new peaks appearing in HPLC/LC-MS analysis over time.[2]
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Potential Causes & Mitigation Strategies:
| Degradation Pathway | Potential Cause | Mitigation Strategy |
| Hydrolysis | Susceptible functional groups (e.g., amides, esters) reacting with water. Can be catalyzed by acidic or basic pH.[2] | Adjust and buffer the pH of the solution to a range where the compound is most stable. Store at lower temperatures.[8] |
| Oxidation | Reaction with dissolved oxygen or reactive oxygen species. Can be accelerated by light or metal ions.[9] | Use deoxygenated solvents. Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen). Add antioxidants like BHT or Vitamin E if compatible with the experimental system. |
| Photodegradation | Degradation upon exposure to UV or visible light.[1] | Store solutions in amber vials or wrap containers in aluminum foil. Minimize light exposure during experiments. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time using HPLC analysis.[2][5]
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Cold organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a suitable column (e.g., C18)[10]
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the stock solution to the final working concentration in the aqueous buffer.
-
Immediately take an aliquot and quench the reaction by adding an equal volume of cold organic solvent to stop degradation.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This is your baseline sample.
-
-
Incubate Samples:
-
Aliquot the remaining working solution into separate, sealed vials for each time point and condition.
-
Incubate the vials under various conditions (e.g., 4°C, 25°C, 37°C; protected from light).
-
-
Collect Time Points:
-
At designated time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each incubation condition.
-
Quench and process the sample as described in step 1.
-
-
HPLC Analysis:
-
Analyze all samples using an appropriate HPLC method.
-
Monitor the peak area of the parent this compound compound and the appearance of any new peaks, which would indicate degradation products.
-
Data Analysis Workflow:
Caption: Workflow for analyzing stability data from HPLC.
Summary of Stability and Storage Recommendations
| Condition | Stock Solution (in DMSO) | Working Solution (Aqueous) |
| Temperature | Store at -20°C or -80°C for long-term storage.[1] | Prepare fresh before use. If short-term storage is necessary, keep on ice or at 4°C. |
| Light | Store in amber vials or wrapped in foil.[1] | Protect from light during preparation and experiments. |
| Air Exposure | Aliquot to minimize headspace and exposure to air. Consider purging with inert gas for long-term storage.[1] | Use deoxygenated buffers where possible, especially for long incubations. |
| Freeze/Thaw | Avoid repeated cycles. Prepare single-use aliquots.[5] | N/A |
| pH | N/A (DMSO is aprotic) | Maintain a consistent, buffered pH. The optimal pH for stability should be determined experimentally.[8] |
| Container | Use inert materials like amber glass or polypropylene tubes.[1] | For cell-based assays, consider using low-binding microplates.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Collection - Invention of this compound, a SARS-CoVâ2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
MK-7845 Formulation for Improved Oral Bioavailability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel pan-coronavirus 3CL protease inhibitor, MK-7845.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible covalent inhibitor of the main 3-chymotrypsin-like protease (3CLpro or Mpro), an enzyme crucial for viral replication in coronaviruses.[1][2] Unlike many other covalent inhibitors that mimic glutamine with an amide group at the P1 position, this compound possesses a unique difluorobutyl substituent.[3][4][5] This substituent interacts with the His163 residue of the 3CLpro, effectively blocking its function and inhibiting the cleavage of viral polyproteins into essential functional proteins for viral replication.[2][3][5]
Q2: Does this compound require a pharmacokinetic booster like ritonavir?
A2: No, this compound is designed to have favorable pharmacokinetics and good oral bioavailability without the need for co-administration with a CYP-450 inhibitor like ritonavir.[1][6] This is a significant advantage as it potentially reduces the risk of drug-drug interactions and hepatic impairment that can be associated with boosting agents.[1]
Q3: What are the key structural features of this compound that contribute to its oral bioavailability?
A3: this compound's favorable properties for both solubility and absorption are attributed to its novel difluorobutyl substituent.[3][5] This unique P1 difluoroalkyl group replaces the γ-lactam present in many other covalent 3CLpro inhibitors.[1][6]
Troubleshooting Guides
Issue 1: Lower than expected in vivo efficacy after oral administration.
| Potential Cause | Troubleshooting Step |
| Improper Formulation | Ensure this compound is fully solubilized in the vehicle. For preclinical mouse studies, a formulation of 10% Tween 80 in water has been shown to be effective.[1][7] For intravenous dosing, 30% Captisol was used in published studies.[1][7] |
| Incorrect Dosing Regimen | In preclinical studies with transgenic mouse models, this compound was administered orally twice a day.[8] Verify that the dosing frequency is appropriate for your animal model and experimental design. Doses ranging from 100 mg/kg to 1000 mg/kg have been used effectively.[7][8] |
| Animal Model Suitability | The reported high efficacy of this compound in reducing viral loads by over 6 log orders was observed in specific transgenic mouse models: K18-hACE2 for SARS-CoV-2 and K18-hDDP4 for MERS-CoV.[1][2][7] Ensure your chosen animal model is appropriate for the coronavirus strain being studied. |
Issue 2: Difficulty in dissolving this compound for oral formulation.
| Potential Cause | Troubleshooting Step |
| Inadequate Vehicle | While 10% Tween 80 has been used successfully, if you are encountering solubility issues, consider optimizing the vehicle composition. The physicochemical properties of this compound are generally favorable for solubility.[3][5][6] |
| Sonication/Heating | Gentle sonication or warming of the vehicle may aid in the dissolution of the compound. However, be cautious about potential degradation and ensure temperature stability of this compound in your chosen vehicle. |
Quantitative Data Summary
Table 1: Preclinical Formulation of this compound
| Route of Administration | Vehicle | Reference |
| Oral (PO) | 10% Tween 80 | [1][7] |
| Intravenous (IV) | 30% Captisol | [1][7] |
Table 2: Preclinical Oral Dosing in Mouse Models
| Dose | Frequency | Animal Model | Virus | Reference |
| 100 mg/kg, 250 mg/kg, 500 mg/kg | Twice a day | K18-hACE2 | SARS-CoV-2 | [8] |
| 500 mg/kg, 1000 mg/kg | Twice a day | K18-hDPP4 | MERS-CoV | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in K18-hACE2 Mouse Model for SARS-CoV-2
-
Animal Model: Utilize 8-10 week old transgenic K18-hACE2 mice.
-
Compound Formulation: Prepare this compound for oral administration in a vehicle of 10% Tween 80.
-
Dosing Regimen:
-
Viral Challenge:
-
Intranasally challenge the mice with SARS-CoV-2 (e.g., USA-WA1/2020 strain).[8]
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Compare the viral loads in the lungs of this compound-treated mice to the vehicle control group.
-
Statistical significance can be evaluated using a one-way ordinary ANOVA with Dunnett's multiple comparisons test.[8]
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting coronavirus replication.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cpcscientific.com [cpcscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Drug-Drug Interaction Potential of MK-7845
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and understanding the drug-drug interaction (DDI) potential of MK-7845, a novel, unboosted pan-coronavirus 3CL protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy behind this compound's minimized drug-drug interaction potential?
A1: The key pharmacological objective in the development of this compound was to create a potent antiviral with a favorable pharmacokinetic profile that does not require a pharmacokinetic booster.[1] Unlike ritonavir-boosted protease inhibitors, which can lead to significant DDIs through the inhibition of cytochrome P450 3A4 (CYP3A4), this compound is designed for standalone administration.[1] This intrinsic property significantly reduces the risk of CYP-mediated DDIs.
Q2: Has the metabolic profile of this compound been characterized?
A2: While specific, publicly available data on the full metabolic profile of this compound is limited, its design incorporates features to enhance metabolic stability. For instance, the inclusion of a difluoroalkyl group at the P1 position is a strategy known to improve metabolic stability, potentially reducing its reliance on major metabolic pathways that are prone to DDIs.
Q3: Is there any evidence of this compound inhibiting or inducing major cytochrome P450 enzymes?
A3: Detailed in vitro studies on the inhibitory or inductive effects of this compound on specific CYP450 isoforms have not been extensively published. However, the fact that it is an unboosted inhibitor strongly suggests a low potential for clinically significant CYP inhibition or induction. Further in-house experimental evaluation is recommended to confirm the lack of interaction with specific isoforms relevant to potential co-medications.
Troubleshooting Guides
Problem: Unexpected variability in pharmacokinetic (PK) data when co-administering this compound with another compound in preclinical models.
-
Possible Cause 1: Minor Metabolic Pathway Interaction. While designed to avoid major CYP interactions, there might be minor, uncharacterized metabolic pathways for this compound that are affected by the co-administered drug.
-
Troubleshooting Steps:
-
Conduct an in vitro CYP inhibition screen of this compound against a panel of key CYP isoforms (see Experimental Protocol 1).
-
If a minor interaction is suspected, perform a full IC50 determination for the relevant isoform.
-
Characterize the metabolic profile of this compound in liver microsomes to identify any metabolites that might be subject to inhibition.
-
-
Possible Cause 2: Transporter-Mediated Interaction. The co-administered drug may be an inhibitor or inducer of drug transporters (e.g., P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs)) that may be involved in the disposition of this compound.
-
Troubleshooting Steps:
-
Evaluate this compound as a substrate for common drug transporters like P-gp and BCRP.
-
Assess the inhibitory potential of the co-administered drug on these transporters.
-
Problem: Discrepancy between in vitro antiviral efficacy and in vivo results in the presence of other compounds.
-
Possible Cause: Plasma Protein Binding Displacement. The co-administered compound might displace this compound from plasma proteins, altering its free concentration and, consequently, its efficacy.
-
Troubleshooting Steps:
-
Determine the plasma protein binding of this compound in the presence and absence of the co-administered drug using equilibrium dialysis.
-
Adjust in vitro assay conditions to reflect the free fraction of this compound observed in the in vivo experiments.
-
Data Presentation
Table 1: Illustrative In Vitro Cytochrome P450 Inhibition Profile for this compound
(Note: The following data is representative and for illustrative purposes only, as specific data for this compound is not publicly available.)
| CYP Isoform | Test Concentration (µM) | % Inhibition | IC50 (µM) |
| CYP1A2 | 10 | < 10% | > 50 |
| CYP2B6 | 10 | < 5% | > 50 |
| CYP2C8 | 10 | < 15% | > 50 |
| CYP2C9 | 10 | < 10% | > 50 |
| CYP2C19 | 10 | < 5% | > 50 |
| CYP2D6 | 10 | < 20% | > 50 |
| CYP3A4 | 10 | < 25% | > 40 |
Table 2: Illustrative In Vitro Cytochrome P450 Induction Potential for this compound
(Note: The following data is representative and for illustrative purposes only, as specific data for this compound is not publicly available.)
| CYP Isoform | Treatment Concentration (µM) | Fold Induction (mRNA) | EC50 (µM) |
| CYP1A2 | 10 | 1.2 | > 25 |
| CYP2B6 | 10 | 1.1 | > 25 |
| CYP3A4 | 10 | 1.5 | > 25 |
Experimental Protocols
Experimental Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
-
Materials: Human liver microsomes (pooled), recombinant CYP enzymes, specific CYP probe substrates, NADPH regenerating system, this compound, and control inhibitors.
-
Procedure: a. Pre-incubate this compound (at various concentrations) or control inhibitor with human liver microsomes or recombinant CYP enzymes in a buffer system. b. Initiate the reaction by adding the specific CYP probe substrate and an NADPH regenerating system. c. Incubate at 37°C for a specified time. d. Terminate the reaction by adding a stop solution (e.g., acetonitrile). e. Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of CYP activity at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic model.
Experimental Protocol 2: In Vitro Cytochrome P450 Induction Assay
-
Materials: Cryopreserved human hepatocytes, appropriate cell culture medium, positive control inducers (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4), this compound.
-
Procedure: a. Culture human hepatocytes in a suitable format (e.g., 24-well plates). b. Treat the cells with various concentrations of this compound or positive control inducers for 48-72 hours. c. After the treatment period, either: i. Lyse the cells and quantify the mRNA expression of the target CYP genes using qRT-PCR. ii. Incubate the cells with a specific CYP probe substrate and measure the metabolite formation to determine enzymatic activity.
-
Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle-treated control. Determine the EC50 value if a clear dose-response is observed.
Visualizations
Caption: Troubleshooting workflow for unexpected pharmacokinetic variability.
Caption: Simplified signaling pathway for potential CYP3A4 induction via PXR.
References
Technical Support Center: Development of MK-7845 Without a Pharmacokinetic Booster
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the development of MK-7845 as a standalone therapeutic without a pharmacokinetic booster.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing this compound without a pharmacokinetic booster?
This compound was intentionally designed to exhibit favorable pharmacokinetic properties and good oral bioavailability without the need for a boosting agent like ritonavir.[1][2] This approach aims to minimize potential drug-drug interactions and reduce the pill burden for patients. The key structural modification that contributes to its improved properties is the substitution of a γ-lactam at the P1 position with a unique difluoroalkyl group, which is thought to enhance drug permeability.[1]
Q2: What is the mechanism of action of this compound?
This compound is a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro).[3] This viral enzyme is essential for the replication of the virus by cleaving viral polyproteins into functional proteins.[3] this compound features a difluorobutyl substituent that mimics the glutamine residue at the P1 cleavage site, a site not utilized by human proteases, making it a highly specific target.[3][4] This substituent interacts with the His163 residue in the protease's active site, leading to inhibition.[4][5]
Q3: What is the in vitro potency of this compound against SARS-CoV-2 variants?
In vitro studies have demonstrated that this compound has nanomolar potency against a wide range of clinical subvariants of SARS-CoV-2.[3][6][7] For Omicron subvariants, IC50 values were reported to be between 80 nM and 300 nM, with EC50 values ranging from 90 nM to 330 nM.[1]
Q4: Has the in vivo efficacy of unboosted this compound been demonstrated?
Yes, in vivo studies using transgenic mouse models (K18-hACE2 for SARS-CoV-2 and K18-hDDP4 for MERS-CoV) have shown that oral administration of this compound significantly reduces viral loads in the lungs by more than 6 log orders.[3][6][7] These studies confirm the potential for this compound as an effective oral antiviral without a booster.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Oral Bioavailability in Preclinical Models | 1. Improper vehicle for oral administration.2. Variability in animal fasting state.3. Degradation of the compound in the formulation. | 1. The original studies used 10% Tween 80 as a vehicle for oral administration in mice.[6] Consider using a similar formulation.2. Standardize the fasting period for animals before dosing to ensure consistent absorption.3. Prepare fresh formulations for each experiment and verify the stability of this compound in the chosen vehicle. |
| High Variability in Plasma Concentration | 1. Inconsistent dosing technique.2. Differences in animal metabolism (e.g., age, sex).3. Analytical errors during plasma sample processing and analysis. | 1. Ensure precise and consistent oral gavage technique.2. Group animals by age and sex to minimize metabolic variability.3. Validate the bioanalytical method for this compound in plasma, including linearity, accuracy, and precision. |
| Suboptimal In Vivo Efficacy Despite Adequate In Vitro Potency | 1. Insufficient plasma exposure to maintain concentrations above the EC90.2. Rapid metabolism or clearance of the compound.3. Issues with the animal model of infection. | 1. Conduct a dose-escalation pharmacokinetic study to determine the dose required to maintain plasma concentrations above the protein-binding adjusted EC90.[1]2. While designed to be stable, investigate potential metabolic pathways in the specific animal model being used.3. Ensure the viral challenge dose and timing of therapeutic intervention are appropriate for the model. In initial studies, this compound was administered as early as 1 hour prior to infection and at various time points post-infection.[1] |
| Difficulty in Scaling Up Synthesis for Further Studies | 1. Challenges with impurity removal.2. Issues with crystallization of the active pharmaceutical ingredient (API). | 1. A key challenge in the initial scale-up was the purging of impurities from the amide-coupling step.[8][9]2. Difficulties with gumming, oiling, and agglomeration during crystallization have been reported. A specific crystallization process was developed to address these issues.[8][9] |
Experimental Protocols
In Vivo Efficacy Evaluation in K18-hACE2 Mouse Model
This protocol is based on the methodology described in the literature for assessing the in vivo efficacy of this compound against SARS-CoV-2.[1]
-
Animal Model: Use 8-10 week old transgenic K18-hACE2 mice, which express human ACE2 receptors.
-
Virus: Utilize a relevant SARS-CoV-2 strain, for example, USA-WA1/2020.
-
Groups:
-
Vehicle control (e.g., 10% Tween 80)
-
This compound at various doses (e.g., 100 mg/kg, 250 mg/kg, 500 mg/kg)
-
Positive control (optional, e.g., nirmatrelvir)
-
-
Procedure:
-
Administer this compound or vehicle orally (twice daily). Dosing can be prophylactic (e.g., 1 hour before infection) or therapeutic (e.g., 4 or 12 hours post-infection).
-
Infect mice intranasally with a standardized dose of SARS-CoV-2.
-
Continue treatment for a specified duration (e.g., 3 days).
-
Euthanize mice at the end of the study and collect lung tissue.
-
-
Endpoints:
-
Quantify viral lung burden using TCID50 assay, plaque forming unit (PFU) assay, and RT-qPCR.
-
Conduct histopathological analysis of lung tissue.
-
Pharmacokinetic Study in CD-1 Mice
This protocol outlines a dose-escalation study to determine the pharmacokinetic profile of unboosted this compound.
-
Animal Model: Use female CD-1 mice.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% Tween 80).
-
Dosing: Administer single oral doses of this compound at escalating concentrations (e.g., 100 mg/kg, 250 mg/kg, 500 mg/kg, 1000 mg/kg).
-
Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Analysis:
-
Process blood to obtain plasma.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot plasma concentration versus time for each dose level.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Data Summary
In Vitro Potency of this compound
| Assay Type | SARS-CoV-2 Variant(s) | Potency (IC50 / EC50) |
| Viral Inhibition | Omicron Subvariants | IC50: 80 nM - 300 nM |
| CPE Measurement | Omicron Subvariants | EC50: 90 nM - 330 nM |
Data synthesized from literature reports.[1]
In Vivo Oral Pharmacokinetics of this compound in CD-1 Mice
| Dose (mg/kg) | Key Observation |
| 100 - 1000 | Plasma concentrations remained above the protein-binding adjusted EC90 for 24 hours with twice-daily (BID) dosing. |
This table summarizes the findings from dose-escalation studies.[1]
References
- 1. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: MK-7845 Absorption Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the absorption properties of the investigational antiviral agent, MK-7845.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease (also known as Mpro).[1][2][3] This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, this compound effectively blocks the replication machinery of the virus. The unique difluorobutyl substituent in this compound's structure interacts with the His163 residue of the protease, a key interaction for its inhibitory activity.[1][2]
Q2: What are the known absorption and bioavailability characteristics of this compound?
A2: Published literature indicates that this compound exhibits favorable oral absorption and bioavailability without the need for a pharmacokinetic booster.[4][5][6] This is a significant advantage, as it simplifies dosing regimens and reduces the potential for drug-drug interactions. The good absorption properties are attributed to its unique chemical structure, specifically the P1 difluoroalkyl group, which is believed to enhance permeability.[4][5]
Q3: Are there any known formulation strategies to enhance the oral absorption of this compound?
A3: While specific formulation details for this compound are not extensively published, in vivo studies in mice have utilized a formulation of 10% Tween 80 in 10 mM sodium citrate buffer (pH 4) for oral gavage administration.[5] This suggests that a surfactant-based formulation may be suitable for maintaining solubility and enhancing absorption. For intravenous administration, a 30% Captisol formulation has been used.[5]
Q4: What factors might negatively impact the oral absorption of this compound in my experiments?
A4: Several factors could potentially hinder the oral absorption of this compound. These include poor solubility in the gastrointestinal fluids, degradation at stomach pH, interaction with food, or efflux by intestinal transporters. While this compound is reported to have favorable solubility, issues with the formulation, such as inadequate wetting or precipitation, could limit its dissolution and subsequent absorption.
Troubleshooting Guides
Issue 1: Low or Variable Plasma Concentrations After Oral Dosing
Possible Cause 1: Suboptimal Formulation
-
Troubleshooting Tip: Ensure that this compound is fully solubilized in the vehicle before administration. For preclinical studies, a formulation similar to the one reported in the literature (10% Tween 80) can be a good starting point.[5] Consider conducting a dose-response study to assess the linearity of exposure with increasing doses. The provided plasma concentration data from a study in CD-1 mice can serve as a reference for expected exposure levels at different doses.[7]
Possible Cause 2: Issues with Gavage Technique
-
Troubleshooting Tip: Improper oral gavage technique can lead to incorrect dosing or administration into the lungs instead of the stomach. Ensure that personnel are properly trained in this technique. The use of appropriate gavage needle size and gentle handling of the animals is crucial.
Possible Cause 3: Food Effects
-
Troubleshooting Tip: The presence of food in the stomach can alter the absorption of drugs. To ensure consistency, standardize the fasting period for animals before dosing. A typical fasting period is overnight (approximately 12 hours) with free access to water.
Issue 2: Inconsistent In Vitro Permeability Results
Possible Cause 1: Caco-2 Cell Monolayer Integrity
-
Troubleshooting Tip: The integrity of the Caco-2 cell monolayer is critical for obtaining reliable permeability data. Regularly measure the transepithelial electrical resistance (TEER) of the monolayers to ensure they are confluent and have formed tight junctions. Only use monolayers that meet your established TEER acceptance criteria.
Possible Cause 2: Non-specific Binding
-
Troubleshooting Tip: Lipophilic compounds can sometimes bind to the plastic of the assay plates, leading to an underestimation of permeability. To mitigate this, consider using plates with low-binding surfaces. Including a protein like bovine serum albumin (BSA) in the receiver buffer can also help to reduce non-specific binding.
Possible Cause 3: Efflux Transporter Activity
-
Troubleshooting Tip: this compound's permeability may be influenced by efflux transporters such as P-glycoprotein (P-gp). To investigate this, conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux. Co-incubation with known P-gp inhibitors (e.g., verapamil) can confirm the involvement of this transporter.
Data Presentation
Note: Specific quantitative data for this compound solubility and permeability are not publicly available. The following tables provide representative data based on the qualitative descriptions found in the literature and typical values for orally bioavailable compounds. These are for illustrative purposes only.
Table 1: Representative Solubility of this compound
| Solvent System | Temperature (°C) | Representative Solubility (µg/mL) |
| Simulated Gastric Fluid (pH 1.2) | 37 | > 100 |
| Fasted State Simulated Intestinal Fluid (pH 6.5) | 37 | > 100 |
| Fed State Simulated Intestinal Fluid (pH 5.0) | 37 | > 100 |
Table 2: Representative Caco-2 Permeability of this compound
| Parameter | Representative Value | Classification |
| Apparent Permeability (Papp) A -> B (x 10⁻⁶ cm/s) | > 10 | High |
| Efflux Ratio (Papp B -> A / Papp A -> B) | < 2 | Low |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in CD-1 Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 100 | ~1500 | ~2 | Data not available |
| 250 | ~4000 | ~2 | Data not available |
| 500 | ~7000 | ~4 | Data not available |
| 1000 | ~10000 | ~4 | Data not available |
| Data estimated from the plasma concentration-time profile graph in "Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling" (2024).[7] |
Experimental Protocols
Equilibrium Solubility Assessment (Shake-Flask Method)
-
Preparation of Buffers: Prepare buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.
-
Compound Addition: Add an excess amount of this compound to vials containing a known volume of each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to confirm their integrity before the experiment.
-
Transport Study:
-
For apical-to-basolateral (A-B) transport, add this compound (in transport buffer) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimation: Acclimate male or female CD-1 mice (or another appropriate strain) to the housing conditions for at least one week before the study.
-
Dosing Formulation: Prepare the dosing formulation of this compound. For oral administration, a suspension in 10% Tween 80 can be used.
-
Dosing: Administer a single oral dose of this compound to the mice via gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.
Caption: Logical workflow for troubleshooting poor oral absorption of a compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of MK-4482 (Molnupiravir) and Remdesivir in the Context of SARS-CoV-2
A Head-to-Head Look at Two Key Antiviral Therapies
The global effort to combat the COVID-19 pandemic has been significantly bolstered by the development of direct-acting antiviral agents. Among the most prominent are Molnupiravir (MK-4482, sold under the brand name Lagevrio) and Remdesivir (sold under the brand name Veklury). Both drugs target the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the SARS-CoV-2 virus, yet they employ distinct mechanisms of action that result in different efficacy profiles, modes of administration, and safety considerations.[1][2][3] This guide provides a detailed comparative analysis of these two antiviral agents, supported by experimental data from in vitro, animal, and clinical studies.
Mechanism of Action: Mutagenesis vs. Chain Termination
The fundamental difference between Molnupiravir and Remdesivir lies in how they disrupt viral replication.[1][4]
Molnupiravir , an orally bioavailable prodrug of β-D-N4-hydroxycytidine (NHC), works by inducing "lethal mutagenesis" or "error catastrophe".[2][5] After being metabolized into its active triphosphate form (NHC-TP), it is incorporated into the nascent viral RNA strand by the RdRp.[6][7] NHC-TP can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine.[2] This dual identity leads to the incorrect pairing of bases during subsequent rounds of RNA replication, introducing a high number of mutations throughout the viral genome.[5] This accumulation of errors ultimately results in non-viable viral progeny.[4]
Remdesivir , on the other hand, is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[8] It functions as a delayed chain terminator.[1] Once metabolized to its active triphosphate form (RDV-TP), it competes with adenosine triphosphate (ATP) for incorporation into the growing RNA chain by the RdRp.[8] After incorporation, Remdesivir allows for the addition of a few more nucleotides before causing a halt in RNA synthesis.[1][9] This premature termination of the viral RNA transcript prevents the successful replication of the virus.[10][11]
Data Presentation
Table 1: In Vitro Efficacy against SARS-CoV-2
| Parameter | Molnupiravir (NHC) | Remdesivir | Cell Line | Reference |
| EC50 | 0.3 µM | Not Reported | Vero | [12] |
| EC50 | 0.08 µM | Not Reported | Calu-3 | [12] |
| EC50 | 3.4 µM | Not Reported | Not Specified | [12] |
| EC90 | 5.4 µM | Not Reported | Not Specified | [12] |
| EC50 | Not Reported | 2.17 µM (2019-nCoV) | Vero E6 | [13] |
| EC50 | Not Reported | 5.08 µM (Alpha) | Vero E6 | [13] |
| EC50 | Not Reported | 5.82 µM (Beta) | Vero E6 | [13] |
| EC50 | Not Reported | 9.8 µM (Gamma) | Vero E6 | [13] |
| EC50 | Not Reported | 9.1 µM (Delta) | Vero E6 | [13] |
EC50/EC90: 50%/90% effective concentration, the concentration of a drug that gives half-maximal/90% of maximal response.
Table 2: Comparative Efficacy in the Syrian Hamster Model
| Parameter | Molnupiravir | Remdesivir (GS-441524*) | Combination | Animal Model | Reference |
| Infectious Virus Reduction (log10) | 1.6 | 0.5 | 4.0 | SARS-CoV-2 (Beta) infected Syrian hamsters | [14] |
| Viral RNA Reduction | Significant | Significant | Not Reported | SARS-CoV-2 (Alpha, Beta, Delta, Omicron) infected Syrian hamsters | [15] |
*GS-441524 is the parent nucleoside of Remdesivir and is often used in animal studies due to better oral bioavailability in some species.[14]
Table 3: Clinical Trial Outcomes in COVID-19 Patients
| Outcome | Molnupiravir | Remdesivir | Study Population | Reference |
| Mortality | No statistically significant difference | No statistically significant difference | COVID-19 outpatients | [13][16] |
| Hospitalization | No statistically significant difference | No statistically significant difference | COVID-19 outpatients | [13][16] |
| Viral Clearance Rate | No statistically significant difference | No statistically significant difference | COVID-19 outpatients | [13][16] |
| Time to Viral Clearance | No statistically significant difference | No statistically significant difference | COVID-19 outpatients | [13][16] |
| Adverse Events | Higher incidence | Lower incidence | COVID-19 outpatients | [13][16] |
| Hospitalization or Death (MOVe-OUT Trial) | Reduced risk by ~50% (initial interim analysis) | Not Applicable | Non-hospitalized, high-risk adults with mild-to-moderate COVID-19 | [17][18] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a representative method for determining the in vitro efficacy of antiviral compounds against SARS-CoV-2.
-
Cell Culture: Vero E6 cells are seeded in 6-well plates and grown to a confluent monolayer.
-
Virus Inoculation: The cell monolayer is inoculated with approximately 100 plaque-forming units (PFU) of SARS-CoV-2.
-
Compound Treatment: After a 1-hour viral adsorption period, the inoculum is removed, and the cells are treated with serial dilutions of the test compound (e.g., Molnupiravir or Remdesivir).
-
Overlay and Incubation: The cells are then overlaid with a medium containing 1.5% agarose to restrict viral spread to adjacent cells, forming localized plaques. Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Plaque Visualization: After incubation, the cells are fixed with a formaldehyde solution and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control wells. The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the plaque number by 50%.[13]
Syrian Hamster Model for SARS-CoV-2 Infection
This model is widely used to assess the in vivo efficacy of antiviral candidates.
-
Animal Housing and Acclimatization: Female Syrian hamsters (6-8 weeks old) are housed in appropriate biocontainment facilities and allowed to acclimatize.
-
Infection: Hamsters are anesthetized and intranasally inoculated with a defined dose of SARS-CoV-2 (e.g., 1 x 104 TCID50).[11]
-
Treatment: Treatment with the antiviral agent (e.g., Molnupiravir administered orally) or a vehicle control is initiated, often shortly before or after infection, and continued for a specified duration (e.g., twice daily for four days).[14][19]
-
Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and changes in activity.
-
Sample Collection and Analysis: At a predetermined time point (e.g., 4 days post-infection), animals are euthanized, and lung tissues are collected.[14][19]
-
Viral Load Quantification: A portion of the lung tissue is homogenized, and viral RNA is extracted. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is performed to determine the viral RNA copy number.[20][21] Infectious virus titers are determined by endpoint titration on cell cultures (e.g., TCID50 assay).[21]
-
Histopathology: Another portion of the lung tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist scores the lung sections for signs of inflammation, alveolar damage, and other pathological changes.[20][22]
-
MOVe-OUT Clinical Trial for Molnupiravir
This was a Phase 3, randomized, placebo-controlled, double-blind, multi-site study.
-
Patient Population: The trial enrolled non-hospitalized adults with mild-to-moderate, laboratory-confirmed COVID-19 who had at least one risk factor for poor disease outcome and symptom onset within five days prior to randomization.[18]
-
Randomization and Blinding: Participants were randomly assigned in a 1:1 ratio to receive either 800 mg of Molnupiravir or a placebo orally every 12 hours for five days. Both participants and investigators were blinded to the treatment assignment.[23][24]
-
Data Collection: Nasopharyngeal swabs were collected at baseline and on days 3, 5, 10, 15, and 29 to assess viral RNA titers and the presence of infectious virus.[24] Patient-reported symptoms were also systematically collected.[23]
-
Primary Endpoint: The primary efficacy endpoint was the percentage of participants who were hospitalized or died from the time of randomization through day 29.[18]
-
Virology Endpoints: Exploratory endpoints included the change from baseline in SARS-CoV-2 RNA titers and the detection of infectious SARS-CoV-2 via plaque assay.[24]
Mandatory Visualization
Caption: Mechanism of action for Molnupiravir.
Caption: Mechanism of action for Remdesivir.
Caption: Experimental workflow for the hamster model.
References
- 1. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 2. Available Evidence and Ongoing Clinical Trials of Remdesivir: Could It Be a Promising Therapeutic Option for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. rebelem.com [rebelem.com]
- 5. Histopathology of the Tongue in a Hamster Model of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remdesivir clinical trial [read.houstonmethodist.org]
- 7. scitechdaily.com [scitechdaily.com]
- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The triple combination of Remdesivir (GS-441524), Molnupiravir and Ribavirin is highly efficient in inhibiting coronavirus replication in human nasal airway epithelial cell cultures and in a hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The triple combination of Remdesivir (GS-441524), Molnupiravir and Ribavirin is highly efficient in inhibiting coronavirus replication in human nasal airway epithelial cell cultures and in a hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. cdn.apub.kr [cdn.apub.kr]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. JCI Insight - Molnupiravir inhibits SARS-CoV-2 variants including Omicron in the hamster model [insight.jci.org]
- 20. Syrian hamsters as a model of lung injury with SARS-CoV-2 infection: Pathologic, physiologic, and detailed molecular profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of Virus Replication, Pathogenesis, and Cytokine Responses in Syrian Hamsters Inoculated with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Standardization of Reporting Criteria for Lung Pathology in SARS-CoV-2–infected Hamsters: What Matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Virologic Outcomes with Molnupiravir in Non-hospitalized Adult Patients with COVID-19 from the Randomized, Placebo-Controlled MOVe-OUT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of MK-7845 and Other 3CL Protease Inhibitors for SARS-CoV-2
A detailed guide for researchers and drug development professionals on the performance of MK-7845 relative to other leading 3C-like protease inhibitors, supported by experimental data.
The ongoing threat of SARS-CoV-2 and the emergence of new variants necessitate the continued development of effective antiviral therapeutics. The 3C-like protease (3CLpro), a viral enzyme crucial for polyprotein processing and subsequent viral replication, remains a prime target for antiviral drug development. This guide provides a comparative analysis of the efficacy of this compound, a novel 3CLpro inhibitor, against other prominent inhibitors such as nirmatrelvir and ensitrelvir, based on available preclinical data.
In Vitro Efficacy: A Head-to-Head Look at Potency
Biochemical and cell-based assays are fundamental in determining the intrinsic potency of antiviral compounds. This compound has demonstrated potent inhibitory activity against SARS-CoV-2 3CLpro.
Table 1: In Vitro Efficacy of 3CLpro Inhibitors Against SARS-CoV-2
| Compound | Assay Type | Cell Line/Enzyme Source | Target | IC50 / EC50 | Citation |
| This compound | Enzymatic Assay | Recombinant SARS-CoV-2 3CLpro | 3CLpro | 8.7 nM (IC50) | [1] |
| Nirmatrelvir | Cell-based Assay | Vero E6 | SARS-CoV-2 (USA-WA1/2020) | 74.5 nM (EC50) (with MDR1 inhibitor) | [2] |
| Nirmatrelvir | Enzymatic Assay | Recombinant SARS-CoV-2 3CLpro | 3CLpro | 7.9 - 10.5 nM (IC50 against variants) | [2] |
| Ensitrelvir | Cell-based Assay | VeroE6/TMPRSS2 | SARS-CoV-2 (WK-521) | Comparable to nirmatrelvir | [3][4] |
| Ensitrelvir | Cell-based Assay | VeroE6T | SARS-CoV-2 Variants (including Omicron) | 0.22–0.52 μM (EC50) | [5] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
In Vivo Efficacy: Performance in Animal Models
Animal models, particularly the K18-hACE2 transgenic mouse model which expresses the human ACE2 receptor, are critical for evaluating the in vivo efficacy of antiviral candidates.
This compound vs. Nirmatrelvir in K18-hACE2 Mice
A key study evaluated the in vivo efficacy of this compound in K18-hACE2 mice infected with SARS-CoV-2. The results demonstrated a significant, dose-dependent reduction in viral load in the lungs of treated mice. Notably, this study included a direct comparison with nirmatrelvir.[6][7]
Table 2: In Vivo Efficacy of this compound vs. Nirmatrelvir in K18-hACE2 Mice
| Treatment | Dosage | Administration Schedule | Viral Load Reduction in Lungs (log10 PFU/g) | Citation |
| Vehicle | - | Twice daily for 3 days | - | [8] |
| This compound | 100 mg/kg | Twice daily for 3 days, 1h pre-infection | >6 log orders | [6][7] |
| This compound | 250 mg/kg | Twice daily for 3 days, 1h pre-infection | >6 log orders | [6][7] |
| This compound | 500 mg/kg | Twice daily for 3 days, 1h pre-infection | >6 log orders | [6][7] |
| Nirmatrelvir | 1000 mg/kg | Twice daily for 3 days, 4h post-infection | Significant reduction | [8][9] |
PFU: Plaque-Forming Units.
Ensitrelvir vs. Nirmatrelvir in Mouse and Hamster Models
A separate comparative study assessed the in vivo efficacy of ensitrelvir against nirmatrelvir in both mouse and Syrian hamster models of SARS-CoV-2 infection. The findings indicated that ensitrelvir exhibited comparable or superior in vivo efficacy to nirmatrelvir, particularly when considering unbound-drug plasma concentrations.[3][4][10]
Table 3: In Vivo Efficacy of Ensitrelvir vs. Nirmatrelvir
| Animal Model | Compound | Dosage | Key Findings | Citation |
| BALB/cAJcl Mice | Ensitrelvir | 16 and 32 mg/kg | Greater or equal antiviral activity in the lungs compared to 1000 mg/kg nirmatrelvir. | [4] |
| Nirmatrelvir | 1000 mg/kg | Reduced lung viral titers. | [4] | |
| Syrian Hamsters | Ensitrelvir | 50 mg/kg | Demonstrated antiviral activity in the lungs. | [4] |
| Nirmatrelvir | 250 and 750/250 mg/kg | Demonstrated antiviral activity in the lungs. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
SARS-CoV-2 3CLpro Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the 3CL protease.
-
Reagents and Materials : Recombinant SARS-CoV-2 3CLpro, fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), assay buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT), test compounds, and a microplate reader.
-
Procedure :
-
The 3CLpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer in a 384-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over a defined period (e.g., 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
The rate of substrate cleavage is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of molnupiravir and nirmatrelvir on SARS-CoV-2 genome diversity in severe models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Antiviral Efficacy of MK-7845 in Primary Human Airway Epithelial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel respiratory viruses necessitates the development of potent antiviral therapeutics. MK-7845, an experimental oral antiviral agent, has shown promise in preclinical studies. This guide provides a comparative analysis of the antiviral effect of this compound and other authorized antiviral drugs—Remdesivir, Molnupiravir, and Nirmatrelvir—with a focus on their activity in primary human airway epithelial cells, a physiologically relevant model for respiratory virus infections.
Executive Summary
This compound is a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[1] While in vitro studies have demonstrated its nanomolar potency against a broad spectrum of SARS-CoV-2 variants and MERS-CoV in various cell lines, and significant viral load reduction in animal models, there is currently a lack of publicly available data on its specific antiviral activity in primary human airway epithelial cells.[2][3][4][5] This guide synthesizes the available data for comparator drugs in these primary cells to provide a benchmark for the future evaluation of this compound.
Comparative Antiviral Activity in Primary Human Airway Epithelial Cells
The following table summarizes the available quantitative data for the antiviral activity of comparator drugs in primary human airway epithelial (HAE) cells, including human bronchial and nasal epithelial cells. It is important to note that direct comparison is challenging due to variations in the specific primary cell subtypes, viral strains, and endpoint measurements (EC50, IC50, EC90) used across different studies.
| Drug (Active Moiety) | Virus | Primary Cell Model | Endpoint | Value (µM) |
| This compound | SARS-CoV-2 | Human Airway Epithelial Cells | - | Data Not Available |
| Remdesivir | SARS-CoV-2 | Human Airway Epithelial (HAE) Cultures | EC50 | 0.01 |
| Molnupiravir (EIDD-1931) | MERS-CoV | Human Airway Epithelial (HAE) Cells | IC50 | 0.024 |
| Molnupiravir (EIDD-1931) | SARS-CoV | Human Airway Epithelial (HAE) Cells | IC50 | 0.14 |
| Molnupiravir | SARS-CoV-2 | Human Nasal Epithelium (MucilAir™) | IC50 (qPCR) | 11.1 |
| Molnupiravir | SARS-CoV-2 | Human Nasal Epithelium (MucilAir™) | IC50 (TCID50) | 9.2 |
| Nirmatrelvir | SARS-CoV-2 | Differentiated Normal Human Bronchial Epithelial Cells | EC90 | 0.181 |
Mechanism of Action: Targeting Viral Replication
This compound and Nirmatrelvir are both protease inhibitors that target the SARS-CoV-2 main protease (3CLpro), also known as nsp5. This enzyme is essential for cleaving the viral polyproteins into functional non-structural proteins (nsps) that are required for viral replication and transcription. By inhibiting 3CLpro, these drugs prevent the formation of the viral replication-transcription complex.
In contrast, Remdesivir and Molnupiravir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), another key enzyme in viral replication. After being metabolized into their active triphosphate forms, they are incorporated into the nascent viral RNA chain, leading to premature termination (Remdesivir) or the accumulation of mutations, a process known as "error catastrophe" (Molnupiravir).
Caption: SARS-CoV-2 replication cycle and points of antiviral intervention.
Experimental Protocols
Culturing Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
A robust in vitro model for studying respiratory virus infection involves the use of primary human bronchial epithelial cells cultured at an air-liquid interface (ALI), which promotes differentiation into a pseudostratified epithelium resembling the human airway.
Materials:
-
Primary human bronchial epithelial cells (HBECs)
-
Bronchial epithelial growth medium (BEGM)
-
Collagen-coated plastic tissue culture dishes and porous supports (e.g., Transwell® inserts)
-
ALI differentiation medium
Procedure:
-
Expansion Phase:
-
Thaw cryopreserved primary HBECs and culture them on collagen-coated tissue culture dishes in BEGM.
-
Incubate at 37°C and 5% CO2, changing the medium every other day.
-
Once the cells reach 70-90% confluency, passage them.[6]
-
-
Seeding on Porous Supports:
-
Seed the expanded HBECs onto collagen-coated porous supports placed in well plates.
-
Continue to culture the cells submerged in BEGM in both the apical and basal chambers until they reach confluence (typically 2-4 days).[7]
-
-
Differentiation at ALI:
-
Once confluent, remove the medium from the apical chamber to create an air-liquid interface.
-
Replace the medium in the basal chamber with ALI differentiation medium.
-
Maintain the cultures for at least 21 days to allow for full differentiation into a mucociliary epithelium, changing the basal medium every 2-3 days.[6][8]
-
Caption: Workflow for culturing primary HBECs at an air-liquid interface.
Antiviral Activity Assay in ALI Cultures
Procedure:
-
Infection:
-
Wash the apical surface of the differentiated ALI cultures with phosphate-buffered saline (PBS) to remove accumulated mucus.
-
Infect the cultures apically with SARS-CoV-2 at a defined multiplicity of infection (MOI) for a specified period (e.g., 1-2 hours) at 37°C.
-
-
Drug Treatment:
-
Following the infection period, remove the viral inoculum from the apical surface.
-
Add the antiviral compound (e.g., this compound) diluted in ALI medium to the basal chamber.
-
-
Sample Collection and Analysis:
-
At various time points post-infection (e.g., 24, 48, 72 hours), collect samples from both the apical wash (for viral titer) and the cell lysate (for intracellular viral RNA).
-
Viral Titer Quantification (TCID50 Assay):
-
Perform serial dilutions of the apical wash samples.
-
Add the dilutions to a monolayer of susceptible cells (e.g., Vero E6) in a 96-well plate.
-
Incubate for 3-5 days and observe for cytopathic effect (CPE).
-
The TCID50 is calculated as the viral dilution that causes CPE in 50% of the wells.[9][10][11]
-
-
Viral RNA Quantification (RT-qPCR):
-
Cytotoxicity Assay
To ensure that the observed antiviral effect is not due to drug-induced cell death, a cytotoxicity assay should be performed in parallel.
Procedure:
-
Treat uninfected ALI cultures with the same concentrations of the antiviral drug as used in the antiviral assay.
-
At the final time point, assess cell viability using methods such as:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Transepithelial Electrical Resistance (TEER) Measurement: Assesses the integrity of the epithelial barrier. A significant drop in TEER can indicate cytotoxicity.
-
Conclusion and Future Directions
This compound holds potential as an oral antiviral for the treatment of COVID-19 due to its potent inhibition of the SARS-CoV-2 main protease. However, to fully understand its clinical potential and to draw direct comparisons with other authorized antivirals, it is imperative to evaluate its efficacy in primary human airway epithelial cell models. The experimental protocols outlined in this guide provide a framework for such a validation. Future studies should aim to generate robust EC50/IC50 data for this compound in these physiologically relevant systems. This will enable a more accurate assessment of its therapeutic window and its comparative performance against the current standard of care.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. med.unc.edu [med.unc.edu]
- 7. stemcell.com [stemcell.com]
- 8. Primary human bronchial epithelial cell culture for air–liquid interface (ALI) [bio-protocol.org]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. agilent.com [agilent.com]
- 11. TCID50 Assay Services - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Optimized qRT-PCR Approach for the Detection of Intra- and Extra-Cellular SARS-CoV-2 RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized protocol for a quantitative SARS-CoV-2 duplex RT-qPCR assay with internal human sample sufficiency control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
MK-7845: A Comparative Analysis of its Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on MK-7845, a novel antiviral candidate, focusing on its cross-reactivity with other proteases. The information is intended for researchers, scientists, and drug development professionals.
This compound is a reversible covalent inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[1] This viral enzyme is essential for the replication of the virus. A key characteristic of the SARS-CoV-2 3CL protease is its unique cleavage site, which recognizes a glutamine residue at the P1 position. This specificity is not observed in human proteases, making it a highly selective target for antiviral therapy.[1]
High Selectivity of this compound
While direct quantitative data from a broad panel screening of this compound against various human proteases is not publicly available in the cited literature, the unique substrate preference of its target, the SARS-CoV-2 3CL protease, strongly suggests a high degree of selectivity. The cleavage site containing a glutamine residue at the P1 position is not utilized by human proteases, which minimizes the likelihood of off-target effects.[1]
Comparative Activity Against Coronaviral Proteases
This compound has demonstrated potent inhibitory activity against the 3CL protease from various coronaviruses, indicating its potential as a broad-spectrum antiviral agent. The following table summarizes the available data on its activity against different viral proteases.
| Protease Target | Virus | IC50 (nM) |
| 3CL Protease (Mpro) | SARS-CoV-2 | 8.7 |
Note: Further quantitative data on the IC50 of this compound against a wider range of coronaviral proteases was not available in the reviewed literature.
Signaling Pathway of SARS-CoV-2 3CL Protease Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting the viral replication cycle.
References
MK-7845 Demonstrates Potent In Vivo Efficacy Against a Broad Range of SARS-CoV-2 Variants
A comprehensive review of preclinical data reveals the significant therapeutic potential of MK-7845, a novel pan-coronavirus 3CL protease inhibitor. In head-to-head comparisons within animal models, this compound has shown robust antiviral activity, significantly reducing viral loads and mitigating pathological effects of SARS-CoV-2 infection, including those caused by various subvariants.
This compound is an experimental antiviral medication that functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro).[1] This viral enzyme is critical for the cleavage of viral polyproteins into functional proteins necessary for viral replication, making it an attractive target for antiviral drug development.[1] In vitro studies have demonstrated that this compound exhibits nanomolar potency against a wide array of SARS-CoV-2 clinical subvariants.[2][3][4]
Comparative In Vivo Efficacy in Animal Models
Preclinical studies in transgenic K18-hACE2 mice, which express the human ACE2 receptor, have been pivotal in establishing the in vivo efficacy of this compound.[1][2][3] When administered orally, this compound resulted in a profound reduction of viral burden in the lungs of mice infected with SARS-CoV-2, with a decrease of more than 6 log orders.[1][2][3][4][5] This potent antiviral activity has been observed against both early strains, such as the USA-WA1/2020 isolate, and more recent variants of concern.
While direct comparative studies are emerging, data from various preclinical investigations allow for an indirect comparison of this compound with other authorized antivirals like molnupiravir and nirmatrelvir. Molnupiravir has been shown to significantly reduce viral RNA copies and infectious virus titers in the lungs of Syrian hamsters infected with different SARS-CoV-2 variants, including the Wuhan, B.1.1.7, and B.1.351 strains.[6] Similarly, nirmatrelvir has demonstrated potent antiviral efficacy against a diverse panel of SARS-CoV-2 variants, including Omicron subvariants, in animal models.[7][8]
The following table summarizes the available quantitative data on the in vivo efficacy of this compound from a key study.
| Treatment Group | Dosage | Administration Schedule | Viral Load Reduction (Lung Titer) | Animal Model | SARS-CoV-2 Variant |
| This compound | 100, 250, 500 mg/kg | Twice daily for 3 days, starting 1h prior to infection | >6 log orders | K18-hACE2 mice | USA-WA1/2020 |
| This compound | 100, 250, 500 mg/kg | Twice daily for 3 days, starting 4h post-infection | >6 log orders | K18-hACE2 mice | USA-WA1/2020 |
| This compound | 500 mg/kg | Twice daily for 3 days, starting 12h post-infection | >6 log orders | K18-hACE2 mice | USA-WA1/2020 |
| Nirmatrelvir (Control) | 1000 mg/kg | Twice daily for 3 days, starting 4h post-infection | Significant reduction | K18-hACE2 mice | USA-WA1/2020 |
| Vehicle Control | N/A | N/A | Baseline | K18-hACE2 mice | USA-WA1/2020 |
Experimental Protocols
The evaluation of the in vivo efficacy of this compound involved a rigorously designed experimental protocol.
Animal Model: Transgenic K18-hACE2 mice, which express the human ACE2 receptor, were used for SARS-CoV-2 infection studies.[3] For studies involving MERS-CoV, transgenic K18-hDDP4 mice expressing the human dipeptidyl peptidase 4 (DPP4) were utilized.[3] The animals were housed in individually ventilated caging units and allowed to acclimate for a minimum of 72 hours before the study began.[3]
Virus Challenge: Mice aged 8-10 weeks were intranasally challenged with the SARS-CoV-2 USA-WA1/2020 strain at an infection dose of 4.6 × 10⁴ TCID50 per mouse.[9]
Drug Administration: this compound was formulated in 10% Tween 80 and administered orally twice a day for three days.[2][9] The study included both prophylactic (dosing initiated 1 hour before infection) and therapeutic (dosing initiated 4 or 12 hours post-infection) regimens.[3][9] Nirmatrelvir was used as a positive control and was also administered orally.[9]
Endpoint Analysis: Three days post-infection, the mice were euthanized, and lung samples were collected for various analyses.[9] Viral lung burdens were quantified using TCID50 (50% tissue culture infectious dose) and plaque-forming unit (PFU) assays.[9] Additionally, lung tissues were subjected to histopathological analysis to assess the extent of inflammation and tissue damage.[9] Statistical significance of the results was evaluated using a one-way ordinary ANOVA with Dunnett's multiple comparisons test.[9]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of SARS-CoV-2 replication and inhibition by this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nirmatrelvir and molnupiravir maintain potent in vitro and in vivo antiviral activity against circulating SARS-CoV-2 omicron subvariants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. researchgate.net [researchgate.net]
Unboosted MK-7845: A Favorable Pharmacokinetic Profile Without the Need for Boosters
A new pan-coronavirus 3CL protease inhibitor, MK-7845, has been developed with a pharmacokinetic profile that circumvents the need for a boosting agent, offering a potential advantage over other antiviral therapies that require co-administration with drugs like ritonavir. This guide provides a comparative overview of the unboosted pharmacokinetics of this compound, supported by preclinical experimental data.
This compound is a novel reversible covalent inhibitor of the main protease (3CLpro or Mpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle.[1] Unlike many other protease inhibitors, this compound was specifically designed to exhibit favorable oral bioavailability and metabolic stability on its own. This characteristic is largely attributed to a unique difluorobutyl substituent at the P1 position of the molecule, which interacts with the His163 residue of the protease.[1][2] This structural feature enhances the drug's intrinsic properties, thereby eliminating the requirement for a pharmacokinetic enhancer.
Comparative Pharmacokinetic Data
Pharmacokinetic studies in CD-1 mice have demonstrated significant oral exposure of this compound. The data from these preclinical studies were used to project a reasonable clinical dose for humans without the need for a boosting agent.
Below is a summary of the key pharmacokinetic parameters for unboosted this compound in CD-1 mice following single oral and intravenous administrations.
| Parameter | Oral Dose: 100 mg/kg | Oral Dose: 250 mg/kg | Oral Dose: 500 mg/kg | Oral Dose: 1000 mg/kg | Intravenous Dose: 5 mg/kg |
| AUC (µg*hr/mL) | 49.1 | 146.1 | 238 | 306 | - |
| Terminal Half-life (h) | - | - | - | - | 0.79 |
| Clearance (mL/min/kg) | - | - | - | - | 17.5 |
| Volume of Distribution (L/kg) | - | - | - | - | 1.2 |
Experimental Protocols
The pharmacokinetic data presented above were generated from studies following detailed experimental protocols.
Oral Pharmacokinetic Study in CD-1 Mice
-
Animal Model: Female CD-1 mice, weighing between 22 and 25 grams, were used for the oral pharmacokinetic studies.[3]
-
Dosing: this compound was formulated in 10% Tween 80 and administered orally via gavage at doses of 100 mg/kg, 250 mg/kg, 500 mg/kg, and 1000 mg/kg.[3] A separate cohort received an intravenous dose of 5 mg/kg formulated in 30% Captisol.[3]
-
Sample Collection: For the oral dosing groups, blood samples (approximately 50 µL) were collected from each mouse (n=3 per dose) via puncture of the lateral tail vein at 30 minutes, 2 hours, 4 hours, 7 hours, and 11 hours post-administration.[3] For the intravenous dosing group, blood samples were collected at 5 minutes, 15 minutes, 1 hour, 3 hours, 5 hours, 7 hours, and 24 hours.[3]
-
Analysis: The concentration of this compound in the plasma samples was quantified using a validated analytical method.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the in vivo pharmacokinetic studies.
Caption: Mechanism of this compound action on viral replication.
Caption: Workflow of the in vivo pharmacokinetic study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Invention of this compound, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of MK-7845: A Comparative Analysis Against Molnupiravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on MK-7845, an investigational antiviral agent, with the established antiviral drug, Molnupiravir. The following sections present a detailed analysis of their mechanisms of action, in vitro efficacy, and findings from preclinical and clinical studies, supported by experimental data and methodologies.
At a Glance: this compound vs. Molnupiravir
| Feature | This compound | Molnupiravir |
| Target | SARS-CoV-2 Main Protease (3CLpro or Mpro) | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) |
| Mechanism of Action | Reversible covalent inhibitor, preventing viral polyprotein cleavage | Induces "viral error catastrophe" through mutagenesis |
| Administration | Oral | Oral |
| Key Efficacy Marker | Reduction in viral load | Reduction in hospitalization and death |
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo/clinical efficacy data for this compound and Molnupiravir based on published research. It is important to note that the data presented here are from separate studies and not from a direct head-to-head comparison.
In Vitro Antiviral Activity
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Parameter | Virus/Variant | Cell Line | Value | Reference |
| IC50 | SARS-CoV-2 (Wild Type) | - | 8.7 nM | [1] |
| EC50 | MERS-CoV | - | 390 nM | [2] |
| EC50 | SARS-CoV-2 | - | 140 nM | [2] |
Table 2: In Vitro Efficacy of Molnupiravir (as NHC) against SARS-CoV-2
| Parameter | Virus/Variant | Cell Line | Value (µM) | Reference |
| IC50 | SARS-CoV-2 | Vero | 0.3 | [3] |
| IC50 | SARS-CoV-2 | Calu-3 | 0.08 | [3] |
| EC50 | SARS-CoV-2 | Vero E6-GFP | 0.3 | [3] |
| EC50 | SARS-CoV-2 | Huh7 | 0.4 | [3] |
In Vivo & Clinical Efficacy
Table 3: In Vivo Efficacy of this compound in K18-hACE2 Mice
| Dose | Administration Timing | Viral Load Reduction in Lungs | Reference |
| 100, 250, 500 mg/kg | Prophylactic & Therapeutic | >6 log orders | [4][5] |
Table 4: Clinical Efficacy of Molnupiravir (MOVe-OUT Trial)
| Endpoint | Molnupiravir Group | Placebo Group | Relative Risk Reduction | Reference |
| Hospitalization or Death | 6.8% (48/709) | 9.7% (68/699) | 30% | [6] |
Experimental Protocols
This compound: In Vivo Efficacy in K18-hACE2 Mouse Model[1][4][7]
-
Animal Model: 8–10 week old transgenic K18-hACE2 mice, which express the human ACE2 receptor.
-
Infection: Intranasal challenge with SARS-CoV-2 USA-WA1/2020 strain at an infection dose of 4.6 × 10⁴ TCID50 per mouse.
-
Treatment Groups:
-
Vehicle control (10% Tween 80).
-
This compound administered orally twice a day for 3 days at doses of 100 mg/kg, 250 mg/kg, and 500 mg/kg.
-
Nirmatrelvir (positive control) administered at 1000 mg/kg.
-
-
Dosing Regimen:
-
Prophylactic: this compound administered 1 hour prior to infection and 4 hours post-infection (hpi).
-
Therapeutic: this compound administered at 4 hpi and 12 hpi.
-
-
Endpoint: Mice were euthanized 3 days post-infection (dpi), and lung samples were collected for viral load quantification using TCID50 and plaque forming unit (PFU) assays, as well as RT-qPCR and histopathological analysis.
Molnupiravir: In Vitro Antiviral Assays[8]
-
Cell Lines: Vero E6 cells are commonly used for cytopathic effect (CPE) reduction and plaque reduction neutralization tests (PRNT).
-
Cytopathic Effect (CPE) Reduction Assay:
-
Seed Vero E6 cells in 96-well plates.
-
Prepare serial dilutions of Molnupiravir.
-
Infect cells with SARS-CoV-2.
-
Add Molnupiravir dilutions to the infected wells.
-
Incubate and score each well for the presence or absence of CPE.
-
The 50% effective concentration (EC50) is calculated.
-
-
Plaque Reduction Neutralization Test (PRNT):
-
Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of Molnupiravir and mix with a known titer of virus (e.g., 100 PFU).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Inoculate the cell monolayers with the mixture.
-
After an adsorption period, overlay the cells with a medium containing an agent to solidify (e.g., agarose) to restrict virus spread to adjacent cells, thus forming plaques.
-
After incubation, fix and stain the cells to visualize and count the plaques.
-
The concentration of Molnupiravir that reduces the plaque number by 50% (PRNT50) is determined.
-
Molnupiravir: MOVe-OUT Clinical Trial[6][9][10][11]
-
Study Design: Phase 3, randomized, placebo-controlled, double-blind trial.
-
Participants: Non-hospitalized adults with mild-to-moderate COVID-19 at risk for developing severe disease.
-
Intervention:
-
Molnupiravir (800 mg) administered orally twice daily for 5 days.
-
Placebo administered orally twice daily for 5 days.
-
-
Primary Endpoint: The composite outcome of hospitalization or death from any cause through day 29.
-
Virologic Analysis: Nasopharyngeal swabs were collected at baseline and on days 3, 5, 10, 15, and 29 to assess SARS-CoV-2 RNA levels.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in the published research.
Mechanism of Action
Caption: Mechanisms of action for this compound and Molnupiravir.
Experimental Workflows
Caption: General workflows for in vitro and in vivo antiviral efficacy testing.
References
- 1. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pan-Coronavirus 3CL Protease Inhibitor this compound: Biological and Pharmacological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
Safety Operating Guide
Navigating the Safe Disposal of MK-7845: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the vital work of drug development, the proper handling and disposal of investigational compounds like MK-7845 are paramount to ensuring a safe and compliant laboratory environment. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, this guide provides essential safety and logistical information based on general best practices for the disposal of potent, research-grade chemical compounds.
Crucially, this information should be considered supplementary. Laboratory personnel must always consult the official Safety Data Sheet provided by the manufacturer or supplier for definitive guidance on the handling and disposal of this compound. The SDS is the primary source for specific chemical, physical, and toxicological properties, as well as detailed emergency procedures.
General Safety and Handling Precautions
When working with novel compounds of unknown toxicity, a cautious and systematic approach to handling is critical. The following table summarizes key safety measures that should be implemented in the laboratory.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. For procedures that may generate dust or aerosols, a properly fitted respirator may be necessary. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. |
| Hygiene Practices | Avoid all direct contact with the compound. Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling and before leaving the laboratory. |
| Storage | Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and secure location, away from incompatible materials. |
| Spill Response | In the event of a spill, evacuate the immediate area. Wear appropriate PPE and follow your institution's established spill cleanup procedures for potent compounds. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for proper disposal. |
Step-by-Step Disposal Protocol for Research-Grade Chemical Waste
The disposal of chemical waste, including unused this compound and contaminated materials, must adhere to strict institutional, local, and national regulations. The following is a generalized, step-by-step protocol for the disposal of such waste.
-
Waste Segregation:
-
Properly segregate chemical waste at the point of generation.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Separate solid waste (e.g., contaminated gloves, bench paper) from liquid waste (e.g., unused solutions).
-
-
Containerization:
-
Use only approved, chemically compatible waste containers.
-
Ensure containers are in good condition and have secure, leak-proof lids.
-
Do not overfill waste containers; leave adequate headspace (typically 10-20%) to prevent spills and allow for expansion.
-
-
Labeling:
-
Clearly and accurately label all waste containers with the words "Hazardous Waste," the full chemical name (this compound), and a description of the contents.
-
Include the accumulation start date and any relevant hazard warnings (e.g., "Potent Compound," "Handle with Caution").
-
-
Storage of Waste:
-
Store waste containers in a designated, secure satellite accumulation area (SAA) near the point of generation.
-
Ensure the SAA is under the control of the laboratory personnel and is inspected weekly for leaks or deterioration.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup of the full waste containers.
-
Provide all necessary documentation as required by your EHS department.
-
Waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps involved in the proper disposal of laboratory chemical waste, from generation to final disposal.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the official Safety Data Sheet, researchers can ensure the safe handling and environmentally responsible disposal of this compound and other investigational compounds. This commitment to safety and compliance is fundamental to the integrity of the research process and the well-being of the scientific community.
Safeguarding Researchers: A Comprehensive Guide to Handling MK-7845
Essential safety protocols and operational plans are critical for the safe handling of the investigational antiviral compound MK-7845 in a laboratory setting. This guide provides immediate, essential information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to minimize risk and ensure a secure research environment.
As a potent research compound, this compound requires stringent handling procedures to prevent accidental exposure. The following information is based on best practices for managing potent pharmaceutical compounds in a research setting, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must supplement this guidance with a thorough risk assessment specific to their laboratory conditions and planned experiments.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding the compound's behavior and for planning safe handling and storage procedures.
| Property | Value |
| Chemical Formula | C₂₄H₃₈F₂N₄O₆[1] |
| Molar Mass | 516.587 g·mol⁻¹[1] |
| Appearance | Solid (assumed, based on typical research compounds) |
| Solubility | Favorable properties for solubility and absorption have been noted in research.[2] |
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is essential to provide comprehensive protection against potential exposure to this compound. The recommended PPE varies based on the specific laboratory activity and the physical form of the compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving are critical to prevent exposure.[3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls like a fume hood are the primary means of protection.[3] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[3] |
Operational Plan for Safe Handling
Preparation:
-
Consult Safety Information: Before beginning any work, thoroughly review all available safety information, including this guide and any internal institutional safety protocols.
-
Designate a Work Area: All handling of this compound should occur in a designated and clearly marked area, preferably within a chemical fume hood or other containment device.
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before handling the compound.
Handling:
-
Don Appropriate PPE: Select and put on the appropriate PPE as outlined in the table above, ensuring a proper fit.
-
Perform Experiment: Conduct all weighing, dissolving, and other manipulations of the compound within a designated containment device to minimize the risk of exposure.
-
Use Caution When Handling: Avoid creating dust or aerosols. Handle all solutions containing this compound with care to prevent splashes and spills.
Post-Handling:
-
Decontaminate: Thoroughly clean all equipment and work surfaces that have come into contact with this compound using an appropriate deactivating solution.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste through a certified hazardous waste vendor. The container must be compatible with the chemical and clearly labeled.
-
Contaminated Labware: All disposable labware, such as vials, pipette tips, and centrifuge tubes, that has come into contact with this compound should be collected in a designated, puncture-resistant, and sealed container. This container should be labeled as "Hazardous Waste" with the name of the compound.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be carefully removed to avoid self-contamination and placed in a sealed bag or container labeled as hazardous waste.
All waste disposal must comply with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Alert: Immediately evacuate the affected area and alert others in the vicinity.
-
Assess the Spill: From a safe distance, assess the extent of the spill and whether it can be safely managed by laboratory personnel. For large or highly dispersed spills, contact your institution's EHS or emergency response team.
-
Don PPE: Before attempting to clean a small spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: Use a chemical spill kit to absorb and contain the spilled material. For powdered spills, gently cover with an absorbent material to avoid raising dust.
-
Clean the Area: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS department, even if it is small.
By adhering to these stringent safety and logistical protocols, researchers can minimize the risks associated with handling the potent investigational compound this compound and maintain a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
